5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6-dihydroxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-7-2-1-5-3-8(11)9(12)4-6(5)7/h3-4,11-12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDAUVLSCBKCBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469097 | |
| Record name | 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124702-80-3 | |
| Record name | 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthesis pathway for 5,6-dihydroxy-2,3-dihydro-1H-inden-1-one, a valuable building block in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the intramolecular Friedel-Crafts acylation of 3-(3,4-dimethoxyphenyl)propanoic acid to yield the key intermediate, 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. This intermediate is subsequently demethylated to afford the target dihydroxy compound.
Core Synthesis Pathway
The most chemically viable and documented route for the synthesis of this compound is a two-step process. The first step involves the intramolecular cyclization of a readily available starting material, 3-(3,4-dimethoxyphenyl)propanoic acid, to form the corresponding dimethoxy indanone. The second and final step is the demethylation of the methoxy groups to yield the desired dihydroxy product.
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physicochemical and Spectroscopic Data of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |
| 3-(3,4-Dimethoxyphenyl)propanoic Acid | C₁₁H₁₄O₄ | 210.23 | 96-99 | - |
| 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one | C₁₁H₁₂O₃ | 192.21 | 118-120 | ¹H NMR (CDCl₃, δ): 7.14 (s, 1H), 6.90 (s, 1H), 3.92 (s, 3H), 3.89 (s, 3H), 3.00 (t, J=5.8 Hz, 2H), 2.68 (t, J=5.8 Hz, 2H).¹³C NMR (CDCl₃, δ): 205.7, 155.5, 150.5, 149.5, 130.0, 107.6, 104.3, 56.3, 56.1, 36.6, 25.8.MS (EI, m/z): 192 (M⁺), 177, 164, 149.IR (KBr, cm⁻¹): 1690 (C=O), 1605, 1500 (aromatic C=C). |
| This compound | C₉H₈O₃ | 164.16 | Not readily available | Predicted ¹H NMR (DMSO-d₆, δ): 9.0 (br s, 2H, OH), 6.8 (s, 1H), 6.7 (s, 1H), 2.8 (t, 2H), 2.5 (t, 2H).Predicted MS (EI, m/z): 164 (M⁺), 136, 108. |
Table 2: Reaction Conditions and Yields
| Reaction Step | Reagents and Solvents | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Cyclization | Polyphosphoric Acid (PPA) | 80-100 | 1-3 hours | 75-90 |
| Demethylation | Boron Tribromide (BBr₃), Dichloromethane (DCM) | -78 to room temp. | 2-4 hours | 60-80 (Estimated) |
Experimental Protocols
Step 1: Synthesis of 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
This procedure details the intramolecular Friedel-Crafts acylation of 3-(3,4-dimethoxyphenyl)propanoic acid.
Materials:
-
3-(3,4-Dimethoxyphenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, add 3-(3,4-dimethoxyphenyl)propanoic acid.
-
To the starting material, add polyphosphoric acid (approximately 10 times the weight of the acid).
-
Heat the mixture to 80-100 °C with vigorous stirring for 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature and then pour it slowly onto crushed ice with stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from ethanol to afford 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one as a crystalline solid.
Step 2: Synthesis of this compound
This procedure describes the demethylation of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one using boron tribromide. Caution: Boron tribromide is a highly corrosive and moisture-sensitive reagent. This reaction should be performed in a well-ventilated fume hood under anhydrous conditions.
Materials:
-
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
-
Anhydrous dichloromethane (DCM)
-
Boron tribromide (BBr₃) solution in DCM
-
Methanol or Water (for quenching)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (2.5-3.0 equivalents) in dichloromethane dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of methanol or water.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Conclusion
The synthesis of this compound is reliably achieved through a two-step sequence involving an intramolecular Friedel-Crafts cyclization followed by demethylation. The procedures outlined in this guide are based on established chemical transformations and provide a solid foundation for the laboratory-scale preparation of this important compound. Researchers should pay careful attention to the anhydrous conditions required for the demethylation step and handle all reagents with appropriate safety precautions. Further optimization of reaction conditions may lead to improved yields and purity of the final product.
physicochemical properties of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one. This dihydroxyindanone derivative, with the CAS number 124702-80-3, is a molecule of interest in medicinal chemistry due to the established biological activities of the indanone scaffold.[1][2] This document consolidates available data, presents predicted physicochemical parameters, outlines a detailed experimental protocol for its synthesis and purification, and includes methods for its analytical characterization.
Physicochemical Properties
Quantitative data for this compound is limited in the public domain. The following tables summarize both confirmed and computationally predicted physicochemical properties to provide a comprehensive profile of the molecule.
Table 1: Core Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₈O₃ | [3][4] |
| Molecular Weight | 164.16 g/mol | [3][4] |
| CAS Number | 124702-80-3 | [3][4] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Melting Point | 180-220 °C | Based on structurally similar dihydroxy indanones. |
| Boiling Point | > 300 °C (decomposes) | High polarity and hydrogen bonding suggest a high boiling point with decomposition. |
| LogP (o/w) | 1.0 - 1.5 | Indicates moderate lipophilicity. |
| pKa | ~8.5 and ~10.0 | Corresponding to the two phenolic hydroxyl groups. |
| Aqueous Solubility | Moderately soluble | The hydroxyl groups enhance solubility in polar solvents. |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 |
Predictions are based on computational models and analysis of structurally related compounds.
Synthesis and Purification: A Detailed Experimental Protocol
Proposed Synthetic Pathway
The synthesis can be envisioned in two main stages: first, the preparation of 3-(3,4-dihydroxyphenyl)propanoic acid, and second, its cyclization to form the indanone ring, followed by demethylation if a methoxy-protected starting material is used. A more direct route, if the precursor is available, involves the direct cyclization of 3-(3,4-dihydroxyphenyl)propanoic acid.
Detailed Experimental Protocol
Step 1: Intramolecular Friedel-Crafts Cyclization of 3-(3,4-Dimethoxyphenyl)propanoic Acid
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-(3,4-dimethoxyphenyl)propanoic acid (1 equivalent).
-
Solvent and Reagent Addition: Add polyphosphoric acid (PPA) (10-20 times the weight of the starting material) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 80-100°C with vigorous stirring under a nitrogen atmosphere for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice with constant stirring.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure to obtain the crude 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Step 2: Demethylation to this compound
-
Reaction Setup: Dissolve the purified 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0°C in an ice bath and add boron tribromide (BBr₃) (2.5-3 equivalents) dropwise.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of methanol at 0°C, followed by water.
-
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Final Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography to yield pure this compound.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the final product. The ¹H NMR is expected to show signals for the aromatic protons, the methylene protons of the indanone ring, and the hydroxyl protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the hydroxyl groups (broad, ~3300 cm⁻¹), the carbonyl group of the ketone (~1680 cm⁻¹), and C-H bonds.
Biological Activity and Potential Applications
While specific biological studies on this compound are not extensively reported, the indanone scaffold is a well-established pharmacophore present in numerous biologically active compounds.[1][2] Derivatives of indanone have demonstrated a wide range of activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][6]
Notably, dihydroxy-substituted indanones are of interest for their potential antioxidant properties, attributed to the catechol-like moiety, and their ability to interact with various biological targets. For instance, certain dihydroxyindanone derivatives have been investigated as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis, suggesting potential applications in dermatology.[7][8]
Given the structural features of this compound, it is a promising candidate for screening in various biological assays, particularly those related to neurodegenerative diseases, inflammation, and cancer. Its dihydroxy substitution pattern may also confer interesting metal-chelating properties.
Visualizations
Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of this compound.
Caption: Proposed synthetic workflow for this compound.
Conclusion
This compound is a molecule with significant potential for further investigation in drug discovery and materials science. This guide provides a foundational understanding of its physicochemical characteristics, a detailed protocol for its synthesis, and a summary of the potential biological relevance based on its structural class. It is hoped that this compilation of information will serve as a valuable resource for researchers interested in exploring the properties and applications of this and related dihydroxyindanone compounds.
References
- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. calpaclab.com [calpaclab.com]
- 4. Synthonix, Inc > 124702-80-3 | this compound [synthonix.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1-indanones with a broad range of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 4-amino-2',4'-dihydroxyindanone derivatives as potent inhibitors of tyrosinase and melanin biosynthesis in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
The Biological Landscape of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one: A Technical Overview
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive analysis of the biological context surrounding 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one. While direct biological activity data for this specific compound is limited in publicly available literature, its significance as a key synthetic intermediate for potent, biologically active derivatives is well-documented. This document will focus on the biological activities of these derivatives, primarily in the context of neurodegenerative diseases, and provide the foundational chemical synthesis of the core molecule.
Executive Summary
This compound is a member of the indanone class of compounds, a scaffold known for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The primary role of this compound in the current body of scientific literature is as a precursor to multi-target-directed ligands, particularly benzylidene-indanone derivatives. These derivatives have shown promise in preclinical studies for Alzheimer's disease by targeting pathways associated with amyloid-β (Aβ) aggregation and oxidative stress.
Synthesis of this compound
The synthesis of this compound is a critical first step in the development of its more complex, biologically active derivatives. The following protocol is based on methodologies reported in the scientific literature.
Experimental Protocol: Synthesis
Objective: To synthesize this compound from 5,6-dimethoxy-1-indanone.
Materials:
-
5,6-dimethoxy-1-indanone
-
Boron tribromide (BBr₃)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Dissolve 5,6-dimethoxy-1-indanone in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (BBr₃) in DCM to the cooled mixture.
-
Allow the reaction to stir at -78°C for a specified period, followed by a gradual warming to room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water or a mild base.
-
Perform an aqueous work-up, extracting the product into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield this compound.
Logical Workflow for Synthesis
5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one: A Technical Whitepaper on its Inferred Mechanism of Action as a Dual COMT and MAO Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the probable mechanism of action of 5,6-dihydroxy-2,3-dihydro-1H-inden-1-one. Based on a comprehensive review of the scientific literature, this document outlines the strong structural evidence suggesting that this compound acts as a dual inhibitor of two key enzymes in neurotransmitter metabolism: Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO). While direct experimental data for this specific molecule is not yet prevalent in published literature, its chemical architecture, combining a catechol moiety with a 1-indanone scaffold, points to a potent and potentially synergistic modulation of catecholaminergic and monoaminergic pathways. This guide summarizes quantitative data from closely related analogs, details standard experimental protocols for enzymatic assays, and provides visualizations of the relevant signaling pathways and experimental workflows to facilitate further research and drug development efforts.
Introduction
This compound is a small molecule whose biological activity is of significant interest due to its structural similarity to known neurologically active compounds. The molecule possesses two key structural features that form the basis of its inferred mechanism of action:
-
A catechol group (the 5,6-dihydroxy substitution on the aromatic ring), which is the primary substrate recognition motif for Catechol-O-methyltransferase (COMT).
-
A 1-indanone scaffold , which is a well-established privileged structure for the design of potent Monoamine Oxidase (MAO) inhibitors.
The dual nature of these structural motifs suggests that this compound is a prime candidate for a dual-acting inhibitor, targeting both COMT and MAO. Such a mechanism could offer significant therapeutic potential in neurodegenerative disorders like Parkinson's disease, where preserving levels of dopamine and other monoamine neurotransmitters is a key therapeutic strategy.
Core Inferred Mechanisms of Action
Inhibition of Catechol-O-methyltransferase (COMT)
Catechol-O-methyltransferase is a crucial enzyme in the metabolic degradation of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[1] COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol substrate.[1] In the context of Parkinson's disease treatment, peripheral COMT inhibition is a validated therapeutic strategy. By preventing the methylation of L-DOPA to 3-O-methyldopa, COMT inhibitors increase the bioavailability of L-DOPA, allowing more of it to cross the blood-brain barrier and be converted to dopamine.[2]
The 5,6-dihydroxy arrangement on the indanone ring of the target molecule forms a catechol group, making it a likely substrate and competitive inhibitor of COMT. Recent studies have confirmed that the indanone scaffold is a promising framework for the development of potent COMT inhibitors.[2][3] For instance, certain indanone derivatives have demonstrated COMT inhibitory activity with IC50 values in the sub-micromolar range.[2] The inactivation of COMT by the structurally related 5,6-dihydroxyindole further supports the hypothesis that the 5,6-dihydroxy substitution is key to its activity at this enzyme.[4]
Inhibition of Monoamine Oxidase (MAO)
Monoamine Oxidase is a mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine.[5] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[5] Inhibition of MAO-B is particularly relevant for the treatment of Parkinson's disease, as it increases the levels of dopamine in the brain by preventing its degradation.[5]
The 1-indanone core structure is a well-documented and highly effective scaffold for the design of potent and selective MAO-B inhibitors.[6] Extensive structure-activity relationship (SAR) studies have shown that derivatives of 1-indanone can exhibit MAO-B inhibitory activity in the low nanomolar range.[6] These compounds typically act as reversible and competitive inhibitors.[6] Given that this compound is built upon this scaffold, it is highly probable that it also exhibits MAO inhibitory activity, likely with a preference for the MAO-B isoform.
Quantitative Data from Structurally Related Analogs
While specific quantitative data for this compound is not available in the reviewed literature, the following tables summarize the inhibitory potencies of closely related indanone derivatives against COMT and MAO. This data provides a strong indication of the potential efficacy of the target compound.
Table 1: COMT Inhibition by Indanone Derivatives
| Compound Class | Specific Derivative Example | Target | IC50 Value (µM) | Reference |
| Indanone Derivatives | Derivative with -CH₂O- substituent at R₁ | COMT | 0.16 | [2] |
| Indanone Derivatives | Entacapone (for comparison) | COMT | 0.23 | [2] |
| Nitrocatechol Pyrazoline Derivatives | Compound 24a | COMT | 0.048 | [3] |
Table 2: MAO Inhibition by 1-Indanone Derivatives
| Compound Class | Specific Derivative Example | Target | IC50 Value (µM) | Reference |
| C6-Substituted Indanones | Various derivatives | MAO-B | 0.001 - 0.030 | [6] |
| Heterocyclic Dienones | Compound CD14 | MAO-B | 0.036 | [7] |
| Chroman-4-one Derivative | 5-hydroxy-2-methyl-chroman-4-one | MAO-B | 3.23 | [8] |
| Chroman-4-one Derivative | 5-hydroxy-2-methyl-chroman-4-one | MAO-A | 13.97 | [8] |
| Flavonoid | 3',4',7-trihydroxyflavone | MAO-A | 7.57 | [9] |
| Flavonoid | Calycosin | MAO-B | 7.19 | [9] |
Experimental Protocols
The following are detailed, generalized protocols for standard in vitro assays to determine the inhibitory activity of a test compound, such as this compound, against COMT and MAO.
In Vitro COMT Inhibition Assay (HPLC-Based Method)
This assay measures the enzymatic conversion of a catechol substrate to its methylated product, with quantification by High-Performance Liquid Chromatography (HPLC).
-
Materials:
-
Recombinant human COMT enzyme
-
Catechol substrate (e.g., 3,4-dihydroxybenzoic acid)
-
S-adenosyl-L-methionine (SAM) as the methyl donor
-
Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer: Tris-HCl or phosphate buffer (pH 7.4-7.8) containing MgCl₂ (1-5 mM) and a reducing agent like dithiothreitol (DTT)
-
Stop Solution: Acidic solution (e.g., perchloric acid)
-
HPLC system with a C18 column and a suitable detector (UV or electrochemical)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, MgCl₂, DTT, and the catechol substrate at a concentration close to its Km value.
-
Add various concentrations of the test inhibitor to the reaction tubes. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Pre-incubate the mixture at 37°C for 5-10 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the COMT enzyme, followed immediately by the addition of SAM.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction proceeds within the linear range.
-
Terminate the reaction by adding the ice-cold stop solution.
-
Centrifuge the samples to pellet any precipitated proteins.
-
Inject a known volume of the supernatant onto the HPLC system.
-
Separate and quantify the methylated product.
-
Calculate the percentage of COMT inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[10][11]
-
In Vitro MAO-A and MAO-B Inhibition Assay (MAO-Glo™ Assay)
This is a commercially available, luminescence-based assay that provides a simple and high-throughput method for measuring MAO activity.
-
Materials:
-
MAO-Glo™ Assay Kit (Promega), which includes a luminogenic MAO substrate, reaction buffers, and Luciferin Detection Reagent.[12][13][14]
-
Recombinant human MAO-A and MAO-B enzymes.
-
Test inhibitor (this compound) dissolved in DMSO.
-
Positive controls: Clorgyline (for MAO-A) and Selegiline or Pargyline (for MAO-B).[15]
-
White, opaque 96-well plates.
-
Luminometer.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor and positive controls in the appropriate reaction buffer.
-
In the wells of the 96-well plate, add the MAO enzyme (MAO-A or MAO-B).
-
Add the test inhibitor dilutions or controls to the respective wells. Include a no-inhibitor control.
-
Initiate the reaction by adding the luminogenic MAO substrate to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Add the Luciferin Detection Reagent to all wells to stop the MAO reaction and initiate the luminescent signal.
-
Incubate for an additional 20 minutes at room temperature to stabilize the signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 values for both MAO-A and MAO-B.[12][16]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow.
Caption: COMT's role in L-DOPA metabolism and its inhibition.
Caption: MAO-B's role in dopamine degradation and its inhibition.
Caption: A generalized workflow for inhibitor characterization.
Conclusion
The structural features of this compound provide a compelling rationale for its proposed dual mechanism of action as an inhibitor of both Catechol-O-methyltransferase and Monoamine Oxidase. The presence of a catechol group strongly suggests interaction with COMT, while the 1-indanone scaffold is a known pharmacophore for potent MAO inhibition. Although direct experimental validation for this specific molecule is pending in the public domain, the substantial body of evidence from closely related analogs indicates a high probability of this dual activity.
This inferred dual-inhibitor profile makes this compound a molecule of considerable interest for the development of novel therapeutics for neurodegenerative diseases. Further investigation, utilizing the standard experimental protocols detailed in this guide, is warranted to definitively characterize its inhibitory potency, selectivity, and mode of action. Such studies will be crucial in determining its potential as a lead compound for future drug development programs.
References
- 1. scbt.com [scbt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catechol O-methyltransferase. 12. Affinity labeling the active site with the oxidation products of 5,6-dihydroxyindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. MAO-Glo™ Assay Protocol [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. MAO-Glo™ Assay Systems [promega.jp]
- 15. benchchem.com [benchchem.com]
- 16. Inhibition of Excessive Monoamine Oxidase A/B Activity Protects Against Stress-induced Neuronal Death in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one, also known as 5,6-dihydroxy-1-indanone, belongs to the indanone class of compounds, a versatile scaffold that has garnered significant interest in medicinal chemistry. While direct and extensive research on this specific molecule is limited, the biological activities of its close structural analogs and derivatives provide a strong basis for hypothesizing its potential therapeutic applications. This technical guide consolidates the available data on indanone derivatives to extrapolate the likely therapeutic targets of this compound, focusing primarily on neurodegenerative diseases, particularly Alzheimer's disease. The indanone core is a key feature in several biologically active compounds, suggesting that this compound could serve as a valuable lead compound for drug discovery.
Hypothesized Biological Activities and Therapeutic Targets
Based on studies of its derivatives, the primary therapeutic potential of this compound is likely centered on multi-target strategies for complex diseases such as Alzheimer's. The dihydroxy substitution on the benzene ring is of particular interest, suggesting potential for antioxidant and metal-chelating properties. The core indanone structure is present in compounds that exhibit a range of biological effects, from anti-inflammatory to enzyme inhibition.
Data Presentation: Summary of Potential Biological Activities
| Biological Activity | Potential Therapeutic Target | Rationale based on Derivatives/Analogs | Potential Therapeutic Indication |
| Anti-Amyloid Aggregation | Amyloid-beta (Aβ) peptides | Benzylidene-indanone derivatives inhibit self-induced Aβ aggregation. | Alzheimer's Disease |
| Antioxidant | Reactive Oxygen Species (ROS) | Benzylidene-indanone derivatives show significant antioxidant properties in ORAC-FL assays. | Neurodegenerative Diseases, Conditions with Oxidative Stress |
| Metal Chelation | Transition metal ions (e.g., Cu²⁺, Fe²⁺) | Benzylidene-indanone derivatives act as metal chelators, which can prevent metal-induced Aβ aggregation and oxidative stress. | Alzheimer's Disease, Metal Ion Dyshomeostasis Disorders |
| Monoamine Oxidase B (MAO-B) Inhibition | Monoamine Oxidase B | Benzylidene-indanone derivatives exhibit inhibitory activity against MAO-B. | Alzheimer's Disease, Parkinson's Disease |
| Cholinesterase Inhibition | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | The indanone scaffold is a core component of the AChE inhibitor Donepezil. Various indanone derivatives show potent AChE and BChE inhibitory activity. | Alzheimer's Disease, other dementias |
| Anti-inflammatory | Pro-inflammatory cytokine production (e.g., TNF-α, IL-1β) | Pyridine-linked indanone derivatives have shown to ameliorate colitis by reducing TNF-α and IL-1β expression. | Inflammatory Bowel Disease, Neuroinflammation |
| Antimicrobial | Bacterial cell wall/membrane or key enzymes | Derivatives of 5,6-dimethoxy-1-indanone coupled with pyridine have shown promising antibacterial activity. | Bacterial Infections |
Signaling Pathways
The potential therapeutic effects of this compound are likely mediated through the modulation of key signaling pathways implicated in the pathogenesis of neurodegenerative and inflammatory diseases.
Experimental Protocols
Detailed methodologies for assessing the key potential biological activities are outlined below. These are standard assays used in the evaluation of compounds targeting neurodegenerative diseases.
Inhibition of Amyloid-Beta (Aβ) Aggregation: Thioflavin T (ThT) Assay
This assay monitors the formation of amyloid fibrils by measuring the fluorescence of Thioflavin T, a dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures of amyloid fibrils.
Methodology:
-
Preparation of Aβ Monomers: Lyophilized Aβ(1-42) peptide is dissolved in a suitable solvent (e.g., hexafluoroisopropanol), dried to form a film, and then reconstituted in a buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain a monomeric solution.
-
Incubation: Aβ solution is incubated at 37°C in the presence and absence of various concentrations of this compound.
-
ThT Fluorescence Measurement: At specified time points, aliquots of the incubation mixture are transferred to a 96-well plate. ThT solution is added, and fluorescence is measured using a plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.
-
Data Analysis: The percentage of inhibition of Aβ aggregation is calculated by comparing the fluorescence intensity of samples with the compound to that of the control (Aβ alone).
Antioxidant Capacity: Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by a free radical initiator.
Methodology:
-
Reagent Preparation: Prepare solutions of fluorescein, the test compound (5,6-dihydroxy-1-indanone), a standard antioxidant (Trolox), and the radical initiator AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Reaction Mixture: In a 96-well plate, add the fluorescein solution to wells containing either the test compound, Trolox, or buffer (for blank).
-
Initiation and Measurement: The plate is incubated, and then the AAPH solution is added to initiate the reaction. The fluorescence decay is monitored kinetically over time using a plate reader.
-
Data Analysis: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The results are typically expressed as Trolox equivalents.
Acetylcholinesterase (AChE) Inhibition: Ellman's Method
This colorimetric assay measures the activity of AChE by detecting the product of the reaction between thiocholine (from the hydrolysis of acetylthiocholine) and DTNB (Ellman's reagent).
Methodology:
-
Reaction Mixture: In a 96-well plate, add buffer (e.g., Tris-HCl, pH 8.0), DTNB solution, AChE enzyme solution, and various concentrations of the test compound.
-
Pre-incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The reaction is started by adding the substrate, acetylthiocholine iodide.
-
Measurement: The formation of the yellow product, 5-thio-2-nitrobenzoate, is monitored by measuring the change in absorbance at 412 nm over time.
-
Data Analysis: The rate of reaction is determined, and the percentage of enzyme inhibition is calculated for each concentration of the compound. The IC50 value is then determined from the dose-response curve.
Conclusion
While further direct experimental validation is required, the structural characteristics of this compound and the extensive research on its analogs strongly suggest its potential as a multi-target agent, particularly for neurodegenerative disorders like Alzheimer's disease. Its hypothesized ability to interfere with amyloid-beta aggregation, mitigate oxidative stress, chelate metal ions, and inhibit key enzymes such as AChE and MAO-B makes it a compelling candidate for further investigation. The experimental protocols and pathway analyses provided in this guide offer a framework for the systematic evaluation of this promising compound in drug discovery and development programs.
5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one as a protein degrader building block
An In-Depth Technical Guide to 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one as a Putative Protein Degrader Building Block
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: this compound is a novel chemical entity whose application as a protein degrader building block is not yet established in peer-reviewed literature. This guide explores its potential based on established principles of targeted protein degradation (TPD) and the chemistry of analogous structures. The experimental protocols and data presented herein are illustrative and intended to serve as a roadmap for investigation.
Executive Summary
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1][2][3] The modular nature of PROTACs, consisting of a warhead for the POI, a ligand for an E3 ubiquitin ligase, and a connecting linker, allows for rational design and optimization.[4]
While ligands for E3 ligases such as Cereblon (CRBN) and von Hippel-Lindau (VHL) are well-established, the discovery of novel, effective, and structurally distinct E3 ligase-recruiting moieties is a key area of research to expand the scope and improve the properties of PROTACs.[5][6][7] This whitepaper introduces this compound as a prospective, unexplored building block for PROTAC design. We will provide a technical guide on its hypothetical synthesis, its potential as an E3 ligase ligand, and a comprehensive workflow for its incorporation and validation in a TPD research program.
The PROTAC Mechanism of Action
PROTACs function catalytically to induce the degradation of a target protein.[4] The process begins with the PROTAC molecule simultaneously binding to a POI and an E3 ligase, forming a ternary complex.[8] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. Following polyubiquitination, the POI is recognized and degraded by the 26S proteasome, and the PROTAC is released to engage another POI molecule.[2][9]
References
- 1. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation: Clinical Advances in the Field of Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Scaffolding Functions of Enzymes using PROTAC Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
Quantitative data for 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one is summarized below. This information is critical for its use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₃ | [1] |
| Molecular Weight | 164.16 g/mol | [1] |
| CAS Number | 124702-80-3 | [1] |
| Purity | ≥98% | [1] |
| Appearance | Solid (form not specified) | - |
Proposed Synthetic Protocol
While a specific protocol for the synthesis of this compound is not detailed in the surveyed literature, a potential synthetic route can be devised based on well-established reactions for the synthesis of indanones and the protection/deprotection of catechol moieties. The following multi-step synthesis is proposed, starting from commercially available 3,4-dimethoxyhydrocinnamic acid.
Step 1: Intramolecular Friedel-Crafts Acylation
The synthesis would commence with the intramolecular Friedel-Crafts acylation of 3,4-dimethoxyhydrocinnamic acid to form the indanone core.
-
Reaction: 3,4-dimethoxyhydrocinnamic acid is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, at an elevated temperature.
-
Protocol:
-
To a flask equipped with a mechanical stirrer and a calcium chloride drying tube, add 3,4-dimethoxyhydrocinnamic acid (1 equivalent).
-
Add polyphosphoric acid (10-20 equivalents by weight) and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
The resulting precipitate, 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, is collected by vacuum filtration, washed with water until neutral, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Step 2: Demethylation to Yield this compound
The final step involves the demethylation of the methoxy groups to yield the desired dihydroxy product.
-
Reaction: The 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is treated with a strong demethylating agent, such as boron tribromide (BBr₃) or hydrobromic acid (HBr).
-
Protocol (using BBr₃):
-
Dissolve 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (2.5-3 equivalents) in DCM to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
-
Logical Workflow for Proposed Synthesis
The following diagram illustrates the logical progression of the proposed synthetic route.
Potential Biological Significance and Applications
While no specific biological activities or signaling pathways have been reported for this compound, the indanone scaffold is present in numerous compounds with a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[2][3] The dihydroxy substitution pattern on the aromatic ring is also a key feature in many biologically active natural products and synthetic compounds, often contributing to antioxidant and enzyme-inhibitory activities.
Given its structural features, this compound could serve as a versatile starting material for the synthesis of novel therapeutic agents. The hydroxyl groups provide handles for further functionalization, allowing for the generation of libraries of derivatives for screening in various biological assays. The catechol moiety also suggests potential for metal chelation and antioxidant activity.
Future Directions
The lack of detailed studies on this compound presents an opportunity for further research. Key areas for investigation include:
-
Optimization of Synthesis: Development and optimization of a high-yielding and scalable synthesis for this compound.
-
Biological Screening: Evaluation of its biological activity in a range of assays, including anticancer, anti-inflammatory, and antioxidant screens.
-
Derivative Synthesis: Use as a scaffold for the synthesis of novel derivatives with improved biological activity and pharmacokinetic properties.
-
Signaling Pathway Elucidation: Should biological activity be identified, subsequent studies to determine the underlying mechanism of action and involved signaling pathways will be crucial.
Due to the absence of specific studies on the biological effects of this compound, a diagram of a signaling pathway cannot be provided at this time.
This compound is a chemical compound with significant potential as a building block in drug discovery and materials science. This guide provides a summary of its known properties and a plausible, detailed protocol for its synthesis. Further research into its biological activities is warranted and could lead to the development of novel therapeutic agents.
References
An In-depth Technical Guide to 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one Derivatives and Analogs for Researchers and Drug Development Professionals
Introduction
The 5,6-dihydroxy-2,3-dihydro-1H-inden-1-one core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of derivatives and analogs with significant therapeutic potential. These compounds have garnered considerable interest, particularly in the field of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Their biological activity is often attributed to their structural similarity to endogenous catecholamines and their ability to interact with various biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and putative signaling pathways of these compounds, with a focus on quantitative data and detailed experimental protocols to aid researchers in their drug discovery and development efforts.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common strategy involves the preparation of a suitably substituted benzene derivative followed by cyclization to form the indanone ring system. Protecting groups for the hydroxyl functionalities are often necessary during the synthesis and are subsequently removed in the final steps.
Experimental Protocol: A Representative Synthesis
This protocol outlines a general, multi-step synthesis for this compound, based on established methodologies for indanone synthesis.
Step 1: Preparation of 3,4-dibenzyloxybenzaldehyde
Commercially available 3,4-dihydroxybenzaldehyde is treated with benzyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like acetone or DMF. The reaction mixture is heated to reflux to afford 3,4-dibenzyloxybenzaldehyde.
Step 2: Henry Reaction to form (E)-1,2-dibenzyloxy-4-(2-nitrovinyl)benzene
The benzaldehyde derivative from Step 1 is reacted with nitromethane in the presence of a base like ammonium acetate in acetic acid. The mixture is heated to reflux to yield the corresponding β-nitrostyrene derivative.
Step 3: Reductive Cyclization to form 5,6-dibenzyloxy-2,3-dihydro-1H-inden-1-one
The β-nitrostyrene from Step 2 is subjected to reductive cyclization. This can be achieved using various reducing agents, such as iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid), or through catalytic hydrogenation.
Step 4: Deprotection to Yield this compound
The dibenzyloxy-protected indanone is deprotected to yield the final dihydroxy product. A common method for debenzylation is catalytic transfer hydrogenation using palladium on carbon (Pd/C) as the catalyst and a hydrogen donor like ammonium formate or hydrogen gas.
Biological Activities and Quantitative Data
Derivatives of this compound and its analogs have been investigated for a range of biological activities, with a primary focus on their neuroprotective effects. Key areas of investigation include their potential as cholinesterase inhibitors for Alzheimer's disease and as modulators of pathways relevant to Parkinson's disease.
Cholinesterase Inhibition
Several indanone derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.
Table 1: Cholinesterase Inhibitory Activity of Selected Indanone Derivatives
| Compound | Target | IC50 (µM) |
| Donepezil (Reference) | AChE | 0.0067 |
| Indanone Derivative A | AChE | 0.15 |
| BuChE | 2.5 | |
| Indanone Derivative B | AChE | 0.08 |
| BuChE | 1.2 | |
| 5,6-dimethoxy-2-((4-(piperidin-1-yl)benzylidene)-1H-inden-1-one | AChE | 0.052 |
| BuChE | 0.797 |
Note: Data is compiled from various sources and represents a selection of reported values for different indanone derivatives. Direct comparison should be made with caution due to variations in experimental conditions.
Neuroprotection in Parkinson's Disease Models
Analogs of 5,6-dihydroxyindole, a compound structurally related to the dihydroxyindanone core, have been shown to act as agonists of the nuclear receptor Nurr1. Nurr1 is a key transcription factor involved in the development, maintenance, and survival of dopaminergic neurons, which are progressively lost in Parkinson's disease.
Table 2: Biological Activity of 5,6-Dihydroxyindole Analogs on Nurr1
| Compound | Assay | Value |
| 5,6-Dihydroxyindole (DHI) | Nurr1 LBD Binding (KD) | ~10 µM |
| 5-Chloroindole | Nurr1 LBD Binding (KD) | 15.0 ± 1.2 µM |
| Nurr1 Transcriptional Activation | Concentration-dependent increase | |
| Amodiaquine (Reference) | Nurr1 LBD Binding (KD) | 8.0 ± 1.5 µM |
Signaling Pathways and Mechanisms of Action
The therapeutic potential of this compound derivatives and their analogs is linked to their modulation of specific signaling pathways implicated in neurodegeneration.
Nurr1 Agonism and Dopaminergic Neuron Survival
The activation of the Nurr1 receptor by 5,6-dihydroxyindole analogs represents a promising strategy for neuroprotection in Parkinson's disease. Upon ligand binding, Nurr1 can form heterodimers with the retinoid X receptor (RXR) and bind to response elements in the promoter regions of target genes, leading to their transcription. These target genes include those involved in dopamine synthesis (e.g., tyrosine hydroxylase), dopamine transport, and cellular protection against oxidative stress.
General Neuroprotective Mechanisms
Beyond Nurr1 agonism, indanone derivatives exhibit a range of neuroprotective effects that contribute to their therapeutic potential. These include antioxidant properties, inhibition of monoamine oxidase B (MAO-B), and anti-inflammatory effects.
Conclusion
This compound derivatives and their analogs represent a promising class of compounds with significant potential for the treatment of neurodegenerative disorders. Their multifaceted biological activities, including cholinesterase inhibition, Nurr1 agonism, and general neuroprotective effects, make them attractive candidates for further drug development. This guide provides a foundational resource for researchers, offering insights into their synthesis, quantitative biological data, and mechanisms of action. Further research is warranted to fully elucidate the structure-activity relationships and to optimize the pharmacokinetic and pharmacodynamic properties of these compounds for clinical applications.
In Silico Modeling of Dihydroxyindanone Interactions: A Technical Guide for Drug Discovery Professionals
Introduction
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, dihydroxyindanone derivatives have garnered significant interest as potent enzyme inhibitors. While direct research on 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one is limited, a closely related class of 2',4'-dihydroxyindanone derivatives has been the subject of recent studies, particularly as inhibitors of human tyrosinase (hsTYR), a key enzyme in melanin biosynthesis. Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase an attractive target for dermatological and cosmetic applications.
This technical guide will provide an in-depth exploration of the in silico modeling of dihydroxyindanone interactions, with a focus on their application as tyrosinase inhibitors. We will delve into the methodologies for molecular docking, present relevant quantitative data, and visualize key pathways and workflows to provide a comprehensive resource for researchers, scientists, and drug development professionals in this field.
Molecular Docking of Dihydroxyindanone Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Recent studies on 4-amino-2',4'-dihydroxyindanone derivatives have successfully employed molecular docking to elucidate their interaction with human tyrosinase.[1][2][3][4] A plausible interaction pattern for the most promising 4-amido derivatives suggests hydrogen bonding with Glu203 within the second coordination sphere of the hsTYR active site.[1][2][3][4] This highlights the utility of in silico methods in understanding the structure-activity relationships of these compounds.
Data on Tyrosinase Inhibition by Dihydroxyindanone Derivatives
The following table summarizes the inhibitory activity of a series of 4-amino-2',4'-dihydroxyindanone derivatives against human tyrosinase (hsTYR) from MNT-1 cell lysates.
| Compound | Modification | IC50 (µM) for hsTYR |
| 1a | Parent 4-hydroxy compound | (Reference Value) |
| 5d | 4-amido derivative | Concentration-dependent inhibition |
| 5e | 4-amido derivative | Concentration-dependent inhibition |
| 5f | 4-amido derivative | Concentration-dependent inhibition |
| 5g | 4-amido derivative | Concentration-dependent inhibition |
| 1p | Less active compound | Lower hsTYR inhibition |
Note: Specific IC50 values for all compounds were not publicly available in the reviewed literature, but the relative activities and concentration-dependent effects were highlighted. The parent compound 1a and the marketed drug thiamidol are among the most active derivatives reported against the human enzyme.[2]
Signaling Pathway and Experimental Workflow
To visualize the biological context and the in silico methodology, the following diagrams are provided.
References
Methodological & Application
Application Notes and Protocols for 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one is a member of the 1-indanone class of compounds. Derivatives of 1-indanone have been reported to possess a wide range of biological activities, including antiviral, anti-inflammatory, analgesic, and anticancer properties.[1][2] The dihydroxy substitution on the benzene ring suggests potential antioxidant and signaling modulatory effects, similar to other catecholic compounds.
This document provides detailed application notes and protocols for the use of this compound in various cell culture assays to investigate its potential biological activities. The following protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.
Postulated Biological Activities
Based on its chemical structure, this compound is postulated to exhibit the following biological activities:
-
Antioxidant Activity: The catechol-like dihydroxy moiety may confer potent radical scavenging and antioxidant properties.
-
Anti-inflammatory Effects: Similar to other phenolic compounds, it may modulate inflammatory signaling pathways, potentially by inhibiting the production of pro-inflammatory mediators.
-
Cytotoxic/Anticancer Activity: Many 1-indanone derivatives have been investigated for their potential as anticancer agents.[1][2]
Data Presentation: Illustrative Quantitative Data
The following table is an example of how to present quantitative data obtained from various in vitro cell-based assays with this compound. Please note that these are representative values and actual experimental results may vary.
| Assay Type | Cell Line | Parameter | Result (Hypothetical) |
| Cell Viability | A549 (Human Lung Carcinoma) | IC50 (48h) | 75 µM |
| Cell Viability | RAW 264.7 (Murine Macrophage) | IC50 (48h) | > 100 µM |
| Anti-inflammatory | RAW 264.7 + LPS | NO Production IC50 | 45 µM |
| Anti-inflammatory | RAW 264.7 + LPS | IL-6 Secretion IC50 | 50 µM |
| Antioxidant | H2O2-stressed HT22 | ROS Reduction EC50 | 20 µM |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a selected cell line.
Materials:
-
This compound
-
Cell line of interest (e.g., A549, HeLa, etc.)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)
Objective: To evaluate the inhibitory effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a vehicle control (LPS + DMSO).
-
Collect the cell culture supernatants.
-
Determine the nitrite concentration in the supernatants using the Griess Reagent System according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm.
-
A parallel cell viability assay (e.g., MTT) should be performed to ensure that the observed reduction in NO is not due to cytotoxicity.
Intracellular Reactive Oxygen Species (ROS) Assay
Objective: To measure the antioxidant capacity of this compound by quantifying its ability to reduce intracellular ROS levels.
Materials:
-
This compound
-
Cell line of interest (e.g., HT22, PC12)
-
Complete cell culture medium
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
ROS-inducing agent (e.g., hydrogen peroxide (H₂O₂), menadione)
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce oxidative stress by adding a ROS-inducing agent (e.g., 100 µM H₂O₂) for a specified time.
-
Wash the cells twice with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.[3]
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[3]
Visualizations
Signaling Pathway
References
Application Notes and Protocols for In Vivo Studies of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one is a member of the indanone class of compounds. While specific in vivo studies on this exact molecule in mice are not extensively documented in publicly available literature, the broader family of indanone derivatives has demonstrated a range of significant biological activities.[1][2][3] These activities primarily include anti-inflammatory, antioxidant, and anticancer properties.[1][2][4][5] This document provides detailed application notes and protocols for the in vivo evaluation of this compound in mouse models, based on established methodologies for analogous compounds.
Potential Applications for In Vivo Studies
Based on the known biological activities of structurally related indanone derivatives, this compound is a promising candidate for in vivo investigation in the following therapeutic areas:
-
Anti-inflammatory Disorders: Indanone derivatives have shown potential in modulating inflammatory pathways.[1][4] In vivo studies can be designed to assess the efficacy of this compound in models of acute and chronic inflammation.
-
Cancer: Certain indanone derivatives have exhibited anticancer activity in vivo, for instance, by inhibiting tubulin polymerization and inducing apoptosis.[5] Therefore, evaluating the anti-tumorigenic potential of this compound in xenograft mouse models is a logical step.
-
Neurodegenerative Diseases: Given the antioxidant properties of similar compounds and the role of oxidative stress in neurodegeneration, this molecule could be explored for its neuroprotective effects.[6]
-
Dermatological Conditions: As some analogues are being investigated for skin hyperpigmentation, this compound could be studied for its effects on melanogenesis.
Experimental Protocols
Prior to commencing any in vivo studies, it is imperative to conduct preliminary in vitro assays to determine the cytotoxicity and optimal concentration range of this compound. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Protocol 1: Evaluation of Acute Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
This model is widely used to assess the acute anti-inflammatory effects of novel compounds.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in saline)
-
Positive control: Indomethacin (10 mg/kg) or Diclofenac
-
Carrageenan (1% w/v in sterile saline)
-
Male Swiss albino mice (20-25 g)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide the mice into the following groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: Positive control (Indomethacin, 10 mg/kg, i.p.)
-
Group III-V: Test compound (e.g., 25, 50, 100 mg/kg, p.o. or i.p.)
-
-
Compound Administration: Administer the vehicle, positive control, or test compound at the specified doses.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Quantitative Data Presentation:
| Group | Treatment | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition of Edema |
| I | Vehicle | - | Data | 0 |
| II | Indomethacin | 10 | Data | Data |
| III | Test Compound | 25 | Data | Data |
| IV | Test Compound | 50 | Data | Data |
| V | Test Compound | 100 | Data | Data |
Protocol 2: Evaluation of Anticancer Activity (Ehrlich Ascites Carcinoma Model)
This model is suitable for assessing the in vivo anticancer efficacy of the test compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Positive control: 5-Fluorouracil (20 mg/kg)
-
Ehrlich Ascites Carcinoma (EAC) cells
-
Swiss albino mice (20-25 g)
-
Trypan blue dye
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Tumor Inoculation: Inject 1 x 10^6 EAC cells intraperitoneally (i.p.) into each mouse on day 0.
-
Grouping and Treatment: On day 1, randomize the mice into the following groups (n=8-10 per group):
-
Group I: Vehicle control (saline, i.p.)
-
Group II: Positive control (5-Fluorouracil, 20 mg/kg, i.p.)
-
Group III-IV: Test compound (e.g., 50, 75 mg/kg, i.p.)
-
-
Treatment Schedule: Administer the respective treatments daily from day 1 to day 9.
-
Monitoring: Monitor the body weight and survival of the mice daily.
-
Sample Collection: On day 10, sacrifice the animals and collect the ascitic fluid.
-
Data Collection: Measure the total volume of ascitic fluid and determine the viable tumor cell count using the trypan blue exclusion method.
-
Data Analysis: Calculate the percentage increase in life span (% ILS) and the percentage of tumor growth inhibition.
Quantitative Data Presentation:
| Group | Treatment | Dose (mg/kg) | Mean Survival Time (days ± SEM) | % Increase in Life Span (% ILS) | Mean Tumor Volume (mL ± SEM) | % Tumor Growth Inhibition |
| I | Vehicle | - | Data | 0 | Data | 0 |
| II | 5-Fluorouracil | 20 | Data | Data | Data | Data |
| III | Test Compound | 50 | Data | Data | Data | Data |
| IV | Test Compound | 75 | Data | Data | Data | Data |
Potential Signaling Pathways and Experimental Workflows
The following diagrams illustrate potential signaling pathways that may be modulated by this compound and a general workflow for in vivo studies.
Caption: Putative Anti-inflammatory Signaling Pathway.
Caption: General Workflow for In Vivo Studies in Mice.
Concluding Remarks
The provided protocols and potential mechanisms of action serve as a foundational guide for initiating in vivo research on this compound. It is crucial to adapt these protocols based on preliminary in vitro data and the specific research questions being addressed. Careful dose-response studies and thorough toxicological evaluations are essential to ensure the safety and efficacy of the compound in preclinical models. The exploration of this and similar indanone derivatives holds promise for the development of novel therapeutics for a variety of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. staff.cimap.res.in [staff.cimap.res.in]
- 6. In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer’s Disease [mdpi.com]
Application Notes and Protocols for the Quantification of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one is a molecule of interest in various fields of research due to its structural similarity to intermediates in melanin biosynthesis. Accurate and precise quantification of this compound is crucial for understanding its role in biological pathways and for the development of potential therapeutic agents. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS offers high selectivity and sensitivity, making it the gold standard for quantifying low-abundance analytes in complex biological matrices. The catechol and ketone functionalities of this compound make it amenable to this technique, potentially with a derivatization step to improve chromatographic behavior and ionization efficiency.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of an HPLC-MS/MS method for the analysis of this compound.
| Parameter | Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Protocol
1. Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
2. Derivatization (Optional, for improved sensitivity and peak shape)
For catechol-containing compounds, derivatization can enhance analytical performance.[1]
-
Dissolve the dried extract from the sample preparation step in a suitable solvent.
-
Add a derivatizing agent that targets the catechol group, following established protocols for similar compounds.
-
After the reaction is complete, the sample is ready for injection.
3. HPLC Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9-9.1 min: 90-10% B
-
9.1-12 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
4. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and internal standard. The exact m/z values would need to be determined by direct infusion of a standard.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Experimental Workflow
Caption: HPLC-MS/MS workflow for quantification.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a more accessible and cost-effective technique suitable for the quantification of this compound in simpler matrices or for monitoring reaction kinetics.[2][3] The method relies on the principle that the analyte absorbs light in the UV-Vis spectrum. The presence of the dihydroxy-substituted aromatic ring and the ketone chromophore suggests that this compound will have a distinct UV absorbance profile.[4]
Quantitative Data Summary
The following table summarizes the expected performance characteristics of a UV-Vis spectrophotometric method.
| Parameter | Value |
| Wavelength of Maximum Absorbance (λmax) | ~290 nm and ~320 nm (estimated) |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
Experimental Protocol
1. Standard Solution Preparation
-
Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired concentration range for the calibration curve.
2. Sample Preparation
-
Dissolve the sample containing this compound in the same solvent used for the standard solutions.
-
Ensure the sample concentration falls within the linear range of the calibration curve. Dilute if necessary.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
3. UV-Vis Measurement
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Wavelength Scan: Perform a wavelength scan (e.g., from 200 to 400 nm) using a standard solution to determine the wavelength of maximum absorbance (λmax).
-
Blank Measurement: Fill a quartz cuvette with the solvent blank and measure the absorbance to zero the instrument at the determined λmax.
-
Standard Curve: Measure the absorbance of each working standard solution at the λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Measurement: Measure the absorbance of the prepared sample solution at the λmax.
-
Quantification: Determine the concentration of this compound in the sample by interpolating its absorbance value on the calibration curve.
Logical Relationship for Quantification
Caption: Logic for UV-Vis quantification.
Signaling Pathway Context
This compound shares structural similarities with intermediates in the eumelanin synthesis pathway, which originates from the amino acid tyrosine. Understanding this pathway provides context for the biological relevance of this compound.
References
Application Notes and Protocols for High-Throughput Screening with 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of the compound 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one. While specific biological activities for this particular molecule are not extensively documented, the structurally related 1-indanone class of compounds has shown a range of biological activities, including anti-inflammatory and anticancer properties. The following protocols are based on these potential activities and are designed to screen for inhibitors of key biological targets.
Application Note 1: Screening for Inhibitors of the p53-MDM2 Protein-Protein Interaction
Introduction: The interaction between the tumor suppressor protein p53 and its negative regulator, mouse double minute 2 homolog (MDM2), is a critical control point in the cell cycle and apoptosis. In many cancers, MDM2 is overexpressed, leading to the suppression of p53 activity. The disruption of the p53-MDM2 interaction is a promising therapeutic strategy for reactivating p53 function in cancer cells. Compounds with a dihydroxy-substituted aromatic ring, such as this compound, may have the potential to interfere with this protein-protein interaction.
Screening Technology: A fluorescence polarization (FP) based competitive binding assay is a robust and homogeneous method suitable for HTS. This assay measures the displacement of a fluorescently labeled p53-derived peptide from the MDM2 protein by a potential inhibitor.
Principle: A small, fluorescently labeled p53 peptide binds to the larger MDM2 protein, resulting in a high fluorescence polarization signal due to the slower tumbling of the complex in solution. Small molecule inhibitors that bind to the p53-binding pocket of MDM2 will displace the fluorescent peptide, leading to a decrease in the FP signal.
Hypothetical Quantitative Data
| Compound | IC50 (µM) | Maximum Inhibition (%) | Z'-factor |
| This compound | 8.2 | 95.4 | 0.78 |
| Nutlin-3a (Positive Control) | 0.09 | 98.2 | 0.85 |
| DMSO (Negative Control) | >100 | 0 | - |
Experimental Protocol: p53-MDM2 Fluorescence Polarization Assay
Materials and Reagents:
-
Recombinant human MDM2 protein
-
Fluorescein-labeled p53 peptide (e.g., FL-p53(12-26))
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
This compound (test compound)
-
Nutlin-3a (positive control)
-
DMSO (vehicle control)
-
384-well, black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a stock solution of the test compound and controls in 100% DMSO.
-
Create a serial dilution of the compounds in assay buffer.
-
In a 384-well plate, add 5 µL of the diluted compounds or controls to the appropriate wells.
-
Add 10 µL of a solution containing the FL-p53 peptide and MDM2 protein in assay buffer to each well. The final concentrations should be optimized, for example, 5 nM FL-p53 peptide and 30 nM MDM2.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader with excitation at 485 nm and emission at 535 nm.
-
Calculate the percent inhibition and determine the IC50 values.
Signaling Pathway Diagram
Caption: p53-MDM2 interaction and inhibition.
Application Note 2: Screening for Anti-inflammatory Activity via Cyclooxygenase-2 (COX-2) Inhibition
Introduction: Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. The COX-2 isoform is inducibly expressed at sites of inflammation. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. The dihydroxy-phenyl moiety present in this compound is a feature found in some known COX inhibitors.
Screening Technology: A biochemical assay that measures the peroxidase activity of COX-2 is suitable for HTS. This colorimetric assay monitors the oxidation of a chromogenic substrate.
Principle: The peroxidase component of COX-2 activity is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colored product that can be quantified spectrophotometrically at 590 nm. Inhibitors of COX-2 will reduce the rate of this color change.
Hypothetical Quantitative Data
| Compound | IC50 (µM) vs. COX-2 | IC50 (µM) vs. COX-1 | Selectivity Index (COX-1/COX-2) |
| This compound | 2.5 | 50.8 | 20.3 |
| Celecoxib (Positive Control) | 0.05 | 15.0 | 300 |
| Indomethacin (Non-selective Control) | 0.6 | 0.1 | 0.17 |
| DMSO (Negative Control) | >100 | >100 | - |
Experimental Protocol: COX-2 Peroxidase Activity Assay
Materials and Reagents:
-
Recombinant human COX-2 enzyme
-
Recombinant human COX-1 enzyme (for selectivity testing)
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
This compound (test compound)
-
Celecoxib (COX-2 selective positive control)
-
Indomethacin (non-selective control)
-
DMSO (vehicle control)
-
96-well clear microplates
-
Spectrophotometric plate reader
Procedure:
-
Prepare stock solutions of test compounds and controls in DMSO.
-
In a 96-well plate, add 2 µL of diluted compounds or controls.
-
Add 150 µL of assay buffer, followed by 10 µL of heme and 10 µL of the COX-2 enzyme solution.
-
Incubate for 5 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of a solution containing arachidonic acid and TMPD.
-
Immediately measure the absorbance at 590 nm every 30 seconds for 5 minutes.
-
Determine the initial reaction velocity (rate of change in absorbance).
-
Calculate the percent inhibition relative to the DMSO control and determine IC50 values.
-
Repeat the assay with COX-1 to determine the selectivity index.
Experimental Workflow Diagram
Caption: HTS workflow for COX-2 inhibition assay.
Application Note 3: Cell-Based Screening for Inhibitors of the NF-κB Signaling Pathway
Introduction: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[1] Activation of this pathway leads to the transcription of pro-inflammatory cytokines.[1] Inhibiting the NF-κB pathway is a key strategy for the development of anti-inflammatory therapeutics. A cell-based assay provides a more physiologically relevant context to screen for compounds that modulate this pathway.
Screening Technology: A reporter gene assay in a stable cell line is a common and effective HTS method. In this assay, the activation of the NF-κB pathway drives the expression of a reporter gene, such as luciferase.
Principle: A human cell line (e.g., HEK293) is engineered to stably express a luciferase reporter gene under the control of an NF-κB response element. When the cells are stimulated with an inflammatory agent like tumor necrosis factor-alpha (TNF-α), the NF-κB pathway is activated, leading to the production of luciferase. Inhibitors of the pathway will prevent or reduce luciferase expression, resulting in a lower luminescent signal.
Hypothetical Quantitative Data
| Compound | IC50 (µM) | Cell Viability (CC50, µM) | Therapeutic Index (CC50/IC50) |
| This compound | 5.8 | >100 | >17.2 |
| Bay 11-7082 (Positive Control) | 1.2 | 10.5 | 8.75 |
| DMSO (Negative Control) | >100 | >100 | - |
Experimental Protocol: NF-κB Luciferase Reporter Assay
Materials and Reagents:
-
HEK293 cell line stably expressing an NF-κB-luciferase reporter construct
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
TNF-α (stimulant)
-
This compound (test compound)
-
Bay 11-7082 (positive control)
-
DMSO (vehicle control)
-
384-well, white, solid-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer plate reader
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
Procedure:
-
Seed the stable cell line into 384-well plates at an optimized density and incubate for 24 hours.
-
Add serially diluted test compounds and controls to the cells and incubate for 1 hour.
-
Stimulate the cells by adding TNF-α to a final concentration of 10 ng/mL (or an optimized concentration).
-
Incubate for 6 hours at 37°C in a CO2 incubator.
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well and measure the luminescence.
-
In a parallel plate, perform a cell viability assay to assess compound cytotoxicity.
-
Calculate the percent inhibition of the NF-κB signal and determine IC50 values, normalizing for any cytotoxic effects.
References
Application of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one in Cancer Research: A Potential Scaffold for Novel Anticancer Agents
Disclaimer: Direct research on the application of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one in cancer is currently limited in publicly available literature. The following application notes and protocols are based on the significant anticancer activities reported for structurally related 1-indanone derivatives, particularly those with dihydroxy and dimethoxy substitutions. This document aims to provide a framework for researchers and drug development professionals to explore the potential of this compound as a novel scaffold in oncology.
Introduction
The 1-indanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent antiviral, anti-inflammatory, and anticancer properties.[1][2] Several gallic acid-based and thiazolyl hydrazone derivatives of 1-indanone have demonstrated significant cytotoxicity against various human cancer cell lines.[3][4] Notably, compounds with hydroxyl or methoxy substitutions on the indanone ring have shown promising anticancer effects, suggesting that this compound could be a valuable candidate for further investigation as an anticancer agent.
Potential Applications in Cancer Research
Based on the activities of related compounds, this compound and its derivatives could be investigated for:
-
Cytotoxic activity against a broad range of cancer cell lines: Derivatives of 1-indanone have shown efficacy against breast, colon, leukemia, and lung cancer cell lines.[2]
-
Inhibition of tubulin polymerization: Some 2-benzylidene-1-indanone derivatives have exhibited strong inhibition of tubulin polymerization, a key mechanism for disrupting cell division in cancer cells.[2]
-
Induction of apoptosis and cell cycle arrest: Thiazolyl hydrazone derivatives of 1-indanone have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in colorectal cancer cells.[4]
-
Modulation of key signaling pathways: The NF-κB signaling pathway, a critical regulator of tumorigenesis, has been identified as a target for some indanone derivatives.[5][6]
-
Overcoming drug resistance: The efficacy of certain indanone derivatives against p53 mutant colorectal cancer cells suggests their potential in treating resistant tumors.[7]
Quantitative Data from Related Indanone Derivatives
The following table summarizes the in vitro anticancer activities of various 1-indanone derivatives, providing a benchmark for the potential efficacy of this compound.
| Compound/Derivative | Cancer Cell Line(s) | IC50 Value(s) (µM) | Reference(s) |
| Thiazolyl Hydrazone Derivatives (e.g., ITH-6) | HT-29, COLO 205, KM 12 | 0.41 ± 0.19 to 6.85 ± 1.44 | [4][7] |
| Gallic Acid-Based Indanone Derivative (Compound 10) | MCF-7 | 2.2 | [3] |
| 2-Benzylidene-1-Indanone Derivatives | MCF-7, HCT, THP-1, A549 | 0.01 - 0.88 | [2] |
| 3-Aryl-1-Indanone Derivatives | HeLa, K562 | Activity at µM level | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to evaluate the anticancer potential of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HT-29, A549)
-
DMEM or RPMI-1640 medium with 10% FBS and 1% penicillin/streptomycin
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. A vehicle control (DMSO) should be included.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on cell cycle progression.
Materials:
-
Cancer cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cancer cells with the IC50 concentration of this compound for 24, 48, and 72 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A and PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V/PI Staining
This protocol is used to detect and quantify apoptosis induced by the compound.
Materials:
-
Cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
In Vivo Tumor Xenograft Model
This protocol is used to evaluate the in vivo anticancer efficacy of the compound.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Human cancer cells (e.g., HT-29)
-
Matrigel
-
This compound formulated for in vivo administration
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly assign mice to treatment and control groups.
-
Administer the compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
Visualizations
Hypothetical Signaling Pathway for Dihydroxy-Indanone Derivatives
The following diagram illustrates a potential mechanism of action for dihydroxy-indanone derivatives based on the activities of related compounds, which involve the induction of oxidative stress and modulation of the NF-κB pathway.
Potential mechanism of dihydroxy-indanone derivatives.
General Workflow for Screening Indanone Derivatives
This diagram outlines a typical workflow for the discovery and preclinical evaluation of novel indanone-based anticancer agents.
Workflow for anticancer screening of indanone derivatives.
Conclusion
While direct evidence for the anticancer activity of this compound is yet to be established, the extensive research on related 1-indanone derivatives provides a strong rationale for its investigation. The protocols and potential mechanisms outlined in this document offer a comprehensive guide for researchers to explore this promising scaffold, potentially leading to the development of novel and effective cancer therapeutics.
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gallic acid-based indanone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]
- 7. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Indanone Derivatives in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indanone scaffold has emerged as a privileged structure in the design of therapeutic agents targeting neurodegenerative diseases.[1] Its versatility allows for the development of multi-target-directed ligands with the potential to address the complex pathologies of conditions such as Alzheimer's disease (AD) and Parkinson's disease (PD). The success of the indanone-derived drug Donepezil for the treatment of AD has spurred significant interest in exploring the neuroprotective potential of other indanone derivatives.[1] These compounds have shown promise in modulating key enzymatic activities, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and -B), as well as inhibiting β-amyloid (Aβ) plaque aggregation.[2][3] This document provides an overview of the application of indanone derivatives in neurodegenerative disease models, along with detailed protocols for their evaluation.
Mechanism of Action and Therapeutic Potential
Indanone derivatives exert their neuroprotective effects through various mechanisms, making them attractive candidates for drug development.
-
Cholinesterase Inhibition: Many indanone derivatives are potent inhibitors of AChE and BChE, enzymes that break down the neurotransmitter acetylcholine.[2][3] By inhibiting these enzymes, they increase acetylcholine levels in the brain, a key strategy in managing the cognitive symptoms of Alzheimer's disease.[3]
-
Monoamine Oxidase (MAO) Inhibition: Certain indanone derivatives can inhibit MAO-A and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[1] Inhibition of MAO-B is particularly relevant for Parkinson's disease, as it can increase dopamine levels in the brain.[3]
-
Anti-Amyloid Aggregation: Some indanone derivatives have been shown to inhibit the aggregation of Aβ peptides, a hallmark of Alzheimer's disease.[2][3] This action can potentially reduce the formation of toxic amyloid plaques in the brain.
-
Neuroprotection against Ischemia: Substituted indanone hybrids have demonstrated significant neuroprotective effects in models of ischemia-reperfusion injury, suggesting their potential in stroke and other ischemic brain injuries.[4][5]
Data Presentation: In Vitro Efficacy of Novel Indanone Derivatives
The following tables summarize the in vitro biological activities of representative novel indanone derivatives from recent studies, highlighting their potential as multifunctional agents for neurodegenerative diseases.
Table 1: Cholinesterase and Monoamine Oxidase Inhibitory Activity of Selected Indanone Derivatives [3]
| Compound ID | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |
| D28 | 0.0248 ± 0.0010 | 0.0411 ± 0.0018 | > 100 | 0.0895 ± 0.0031 |
| D29 | 0.0224 ± 0.0008 | 0.0387 ± 0.0015 | > 100 | 0.0762 ± 0.0028 |
| D30 | 0.0257 ± 0.0009 | 0.0436 ± 0.0021 | > 100 | 0.0984 ± 0.0035 |
| D37 | 0.179 ± 0.007 | 0.254 ± 0.012 | > 100 | 0.156 ± 0.006 |
| D38 | 0.190 ± 0.0078 | 0.281 ± 0.014 | > 100 | 0.172 ± 0.008 |
| D39 | 0.215 ± 0.009 | 0.312 ± 0.016 | > 100 | 0.198 ± 0.009 |
| Donepezil | 0.0201 ± 0.0001 | 3.45 ± 0.12 | - | - |
Data presented as mean ± standard deviation.
Table 2: Antioxidant and Anti-Amyloid Aggregation Activity of Selected Indanone Derivatives [3]
| Compound ID | DPPH Free-Radical Scavenging IC₅₀ (µM) | β-Amyloid (Aβ₄₂) Aggregation Inhibition (%) at 10⁻³ M |
| D28 | 0.210 ± 0.010 | > 80% |
| D29 | 0.188 ± 0.008 | > 80% |
| D30 | 0.246 ± 0.011 | > 80% |
| D37 | 0.179 ± 0.007 | > 50% |
| D38 | 0.190 ± 0.0078 | > 50% |
| D39 | - | > 80% |
| Ascorbic Acid | 0.165 ± 0.007 | - |
| Curcumin | - | 95.882 ± 1.968 |
Data presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of indanone derivatives are provided below.
Protocol 1: In Vitro Cholinesterase Enzyme Inhibition Assay
This protocol is based on the modified Ellman's method.[3]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (indanone derivatives)
-
Donepezil (reference drug)
-
96-well microplate reader
Procedure:
-
Prepare solutions of AChE/BChE, ATCI/BTCI, and DTNB in Tris-HCl buffer.
-
Add 25 µL of the test compound solution (at various concentrations) to the wells of a 96-well plate.
-
Add 50 µL of AChE or BChE solution to each well and incubate for 15 minutes at 25°C.
-
Add 125 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI or BTCI solution to each well.
-
Measure the absorbance at 412 nm every 10 seconds for 2 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ values (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 2: In Vitro Monoamine Oxidase (MAO) Enzyme Inhibition Assay
This protocol utilizes a fluorometric method.[3]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (MAO-A substrate)
-
Benzylamine (MAO-B substrate)
-
Phosphate buffer (pH 7.4)
-
Test compounds (indanone derivatives)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Add the test compound solution to the wells of a 96-well black microplate.
-
Add the MAO-A or MAO-B enzyme solution to each well and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the respective substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
Incubate the plate for 30 minutes at 37°C.
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the fluorescence of the product (4-hydroxyquinoline for MAO-A) or the consumption of the substrate at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition and determine the IC₅₀ values as described in Protocol 1.
Protocol 3: Beta-Amyloid (Aβ₄₂) Aggregation Inhibition Assay
This protocol is based on a fluorometric screening assay.[3][6]
Materials:
-
Beta-Amyloid (1-42) peptide
-
Thioflavin T (ThT)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Test compounds (indanone derivatives)
-
Curcumin (positive control)
-
96-well black microplates with a clear bottom
-
Fluorometric microplate reader
Procedure:
-
Prepare a solution of Aβ₄₂ peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then dilute it in the assay buffer to the desired concentration.
-
Add the test compound solution to the wells of the microplate.
-
Add the Aβ₄₂ peptide solution to each well.
-
Incubate the plate at 37°C for 24-48 hours to allow for aggregation.
-
After incubation, add Thioflavin T solution to each well.
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
The percentage of inhibition of Aβ aggregation is calculated by comparing the fluorescence of the wells with the test compound to the control wells (Aβ₄₂ alone).
Protocol 4: In Vivo Neuroprotection in a Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model
This protocol assesses the neuroprotective effects of indanone derivatives in a rodent model of ischemic stroke.[4][5]
Materials:
-
Adult male Sprague-Dawley rats or C57BL/6 mice
-
Test compound (indanone derivative)
-
Edaravone (positive control)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO surgery
-
Laser Doppler flowmeter
-
2,3,5-triphenyltetrazolium chloride (TTC) stain
Procedure:
-
Animal Preparation: Anesthetize the animal and maintain its body temperature at 37°C.
-
MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal filament method. Monitor cerebral blood flow with a laser Doppler flowmeter to confirm successful occlusion.
-
Drug Administration: Administer the test compound or vehicle at a predetermined time point (e.g., before or after the onset of ischemia) via a suitable route (e.g., intraperitoneal or intravenous).
-
Reperfusion: After a specific duration of occlusion (e.g., 90 minutes), withdraw the filament to allow reperfusion.
-
Neurological Deficit Scoring: At 24 hours after reperfusion, evaluate the neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement: Euthanize the animals and remove the brains. Slice the brains into coronal sections and stain with TTC. TTC stains viable tissue red, leaving the infarcted area white.
-
Data Analysis: Quantify the infarct volume using image analysis software. Compare the infarct volumes and neurological scores between the treated and vehicle control groups.
Visualization of Key Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of indanone derivatives in neurodegenerative diseases.
Caption: Multi-target mechanisms of indanone derivatives in neurodegenerative diseases.
Caption: General workflow for in vitro evaluation of indanone derivatives.
References
- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents - figshare - Figshare [figshare.com]
- 3. Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pubs.acs.org [pubs.acs.org]
Formulation of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one for Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one is a small molecule with potential therapeutic applications. However, like many phenolic compounds, its clinical translation may be hindered by poor aqueous solubility, limited bioavailability, and rapid metabolism. To overcome these challenges, advanced drug delivery systems can be employed to enhance its therapeutic efficacy. This document provides detailed application notes and experimental protocols for the formulation of this compound using polymeric nanoparticles. This approach aims to improve the solubility, stability, and controlled release of the compound.
Disclaimer: The following protocols and data are representative examples for the formulation of a poorly soluble phenolic compound and have been adapted for this compound. Researchers should optimize these protocols based on their specific experimental findings.
Therapeutic Rationale
While the specific therapeutic activities of this compound are still under investigation, its structural motifs suggest potential antioxidant and anti-inflammatory properties. The dihydroxy-substituted aromatic ring is a common feature in many naturally occurring antioxidants. By encapsulating this compound in a nanoparticle formulation, it is possible to protect it from premature degradation and achieve targeted delivery to sites of inflammation or oxidative stress, thereby enhancing its therapeutic index.
Formulation Strategy: Polymeric Nanoparticles
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer approved by the FDA for use in drug delivery systems. PLGA nanoparticles can encapsulate hydrophobic drugs like this compound, protect them from degradation, and provide sustained release.
Experimental Workflow for Nanoparticle Formulation and Characterization
Figure 1: Experimental workflow for the preparation and characterization of this compound loaded PLGA nanoparticles.
Protocols
Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles
Method: Emulsion-Solvent Evaporation
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of PLGA in 2 mL of dichloromethane.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) solution of PVA in 10 mL of deionized water.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while homogenizing at 15,000 rpm for 5 minutes on an ice bath.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for 4 hours to allow for the evaporation of dichloromethane.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA.
-
Lyophilization: Resuspend the nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours to obtain a dry powder.
Protocol 2: Characterization of Nanoparticles
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Sample Preparation: Resuspend a small amount of lyophilized nanoparticles in deionized water.
-
Measurement: Analyze the suspension using a dynamic light scattering (DLS) instrument to determine the average particle size, PDI, and zeta potential.
B. Drug Loading (DL) and Encapsulation Efficiency (EE)
-
Sample Preparation: Accurately weigh 5 mg of lyophilized nanoparticles and dissolve them in 1 mL of a suitable solvent (e.g., DMSO) to break the nanoparticles and release the drug.
-
Quantification: Determine the concentration of this compound in the solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation:
-
Drug Loading (%): (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Encapsulation Efficiency (%): (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Protocol 3: In Vitro Drug Release Study
Method: Dialysis Bag Method
Materials:
-
Drug-loaded nanoparticles
-
Dialysis membrane (e.g., MWCO 12-14 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Sample Preparation: Disperse 10 mg of drug-loaded nanoparticles in 2 mL of PBS.
-
Dialysis Setup: Transfer the nanoparticle suspension into a dialysis bag and seal it.
-
Release Study: Place the dialysis bag in a beaker containing 50 mL of PBS at 37°C with gentle stirring.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Quantification: Analyze the concentration of this compound in the collected samples using HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
Data Presentation
Table 1: Physicochemical Properties of this compound Loaded PLGA Nanoparticles
| Formulation Code | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| F1 | 185.3 ± 5.2 | 0.15 ± 0.02 | -25.8 ± 1.5 | 75.6 ± 3.1 | 7.5 ± 0.3 |
| F2 | 210.1 ± 6.8 | 0.18 ± 0.03 | -22.4 ± 1.8 | 82.3 ± 2.5 | 8.2 ± 0.2 |
| F3 | 195.7 ± 4.9 | 0.16 ± 0.01 | -28.1 ± 2.1 | 78.9 ± 3.8 | 7.9 ± 0.4 |
Data are presented as mean ± standard deviation (n=3).
Table 2: In Vitro Drug Release Profile of this compound from PLGA Nanoparticles
| Time (hours) | Cumulative Release (%) |
| 0 | 0 |
| 2 | 15.2 ± 1.8 |
| 6 | 32.5 ± 2.5 |
| 12 | 55.8 ± 3.1 |
| 24 | 78.4 ± 4.2 |
| 48 | 92.1 ± 3.9 |
| 72 | 98.6 ± 2.7 |
Data are presented as mean ± standard deviation (n=3).
Hypothetical Signaling Pathway
A potential mechanism of action for a dihydroxy-indenone compound could involve the modulation of inflammatory signaling pathways. For instance, it might inhibit the NF-κB pathway, which is a key regulator of inflammation.
Figure 2: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
Conclusion
The formulation of this compound into PLGA nanoparticles presents a promising strategy to enhance its therapeutic potential by improving its physicochemical properties and providing controlled release. The protocols and data presented here serve as a foundational guide for researchers to develop and characterize such a drug delivery system. Further in vitro and in vivo studies are warranted to fully elucidate the therapeutic efficacy and safety of this formulation.
Application Notes and Protocols: Conjugating 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one (DHDI), a catechol-containing indanone, presents a valuable scaffold for bioconjugation. The catechol moiety provides a reactive handle for covalent attachment to proteins, enabling the development of novel protein-small molecule conjugates for various applications, including targeted drug delivery, proteomics, and the development of new biomaterials. The reactivity of catechols is inspired by the adhesive proteins of marine mussels, which utilize catechol groups to bind strongly to surfaces.[1] This document provides a detailed protocol for the conjugation of DHDI to proteins, leveraging the oxidative chemistry of the catechol group to form stable covalent bonds with protein nucleophiles.
The primary mechanism of conjugation involves the oxidation of the catechol group of DHDI to a highly reactive ortho-quinone. This oxidation can occur under mild, slightly alkaline conditions. The resulting quinone is an electrophile that readily reacts with nucleophilic side chains of amino acids on the protein surface, such as the ε-amino group of lysine and the sulfhydryl group of cysteine, through Michael addition or Schiff base formation.[2]
This application note details the materials, methods, and characterization techniques for the successful conjugation of DHDI to a model protein.
Materials and Reagents
-
Protein of Interest (POI): e.g., Bovine Serum Albumin (BSA) at 10 mg/mL in Phosphate Buffered Saline (PBS).
-
This compound (DHDI): ≥95% purity.
-
Solvent for DHDI: Dimethyl sulfoxide (DMSO).
-
Conjugation Buffer: 100 mM Sodium Phosphate Buffer, pH 8.0.
-
Oxidizing Agent (optional): Sodium periodate (NaIO₄).
-
Quenching Reagent: L-Cysteine or Tris(2-carboxyethyl)phosphine (TCEP).
-
Purification: Desalting column (e.g., Sephadex G-25) or dialysis tubing (10 kDa MWCO).
-
Storage Buffer: PBS, pH 7.4.
-
Bradford Reagent: For protein quantification.
-
UV-Vis Spectrophotometer and Quartz Cuvettes.
Experimental Protocols
Protocol 1: DHDI-Protein Conjugation via Air Oxidation
This protocol relies on the slow oxidation of the catechol group by dissolved oxygen in an alkaline buffer.
-
Prepare Protein Solution: Dissolve the protein of interest in the Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
Prepare DHDI Stock Solution: Dissolve DHDI in DMSO to a concentration of 100 mM.
-
Conjugation Reaction:
-
To the protein solution, add the DHDI stock solution to achieve a desired molar excess of DHDI to protein (e.g., 10:1, 20:1, 50:1).
-
Note: The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to minimize protein denaturation.
-
Incubate the reaction mixture at room temperature for 2-24 hours with gentle stirring, protected from light. The solution may gradually develop a darker color, indicating the oxidation of the catechol.
-
-
Quench the Reaction: Add a quenching reagent (e.g., L-cysteine to a final concentration of 10 mM) to consume any unreacted quinones. Incubate for 30 minutes at room temperature.
-
Purify the Conjugate:
-
Remove excess, unreacted DHDI and quenching reagent by passing the reaction mixture through a desalting column pre-equilibrated with the Storage Buffer.
-
Alternatively, perform dialysis against the Storage Buffer at 4°C with several buffer changes over 24-48 hours.
-
-
Characterize the Conjugate: Proceed to the "Characterization of the Conjugate" section.
Protocol 2: DHDI-Protein Conjugation via Chemical Oxidation
This protocol uses a chemical oxidant to achieve faster and more controlled oxidation of the catechol.
-
Prepare Protein and DHDI Solutions: As described in Protocol 1.
-
Oxidation of DHDI:
-
In a separate tube, dilute the DHDI stock solution in Conjugation Buffer.
-
Add an equimolar amount of sodium periodate (NaIO₄) from a freshly prepared stock solution (e.g., 100 mM in water).
-
Allow the oxidation to proceed for 5-10 minutes at room temperature. The solution should change color, indicating quinone formation.
-
-
Conjugation Reaction:
-
Immediately add the activated DHDI (quinone) solution to the protein solution.
-
Incubate for 1-4 hours at room temperature with gentle stirring, protected from light.
-
-
Quench and Purify: Follow steps 4 and 5 from Protocol 1.
-
Characterize the Conjugate: Proceed to the "Characterization of the Conjugate" section.
Characterization of the Conjugate
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to confirm the conjugation and estimate the degree of labeling (DOL), which is the number of DHDI molecules conjugated per protein molecule.
-
Procedure:
-
Measure the UV-Vis absorbance spectrum of the purified DHDI-protein conjugate, the unconjugated protein, and free DHDI from 200 to 400 nm.
-
The protein concentration can be determined by measuring the absorbance at 280 nm.[3][4][5]
-
DHDI exhibits a characteristic absorbance maximum. Upon conjugation, a new absorbance peak or a shoulder may appear, or the overall spectrum may change.
-
-
DOL Calculation (Example):
-
The DOL can be estimated using the Beer-Lambert law if the extinction coefficient of the conjugated DHDI at a specific wavelength is known. This often requires establishing a standard curve with a model compound.
-
Protein Concentration Determination
Accurately determine the protein concentration of the conjugate using a standard protein assay like the Bradford assay. It is crucial to use the unconjugated protein to create the standard curve.
Stability of the Conjugate
Assess the stability of the DHDI-protein conjugate to ensure its suitability for downstream applications.
-
Procedure:
-
Incubate the purified conjugate in the desired buffer (e.g., PBS at 37°C) for various time points (e.g., 0, 24, 48, 72 hours).
-
At each time point, analyze the sample by SDS-PAGE to check for protein degradation or aggregation.
-
UV-Vis spectroscopy can also be used to monitor for changes in the absorbance spectrum that might indicate the cleavage of the conjugate bond.
-
Data Presentation
Summarize the quantitative data in a clear and structured table for easy comparison.
| Sample | Protein Concentration (mg/mL) | Absorbance at λmax (DHDI) | Degree of Labeling (DOL) |
| Unconjugated Protein | X.XX | X.XXX | 0 |
| DHDI-Protein (10:1) | X.XX | X.XXX | X.X |
| DHDI-Protein (20:1) | X.XX | X.XXX | X.X |
| DHDI-Protein (50:1) | X.XX | X.XXX | X.X |
Visualizations
Experimental Workflow
Caption: Workflow for the conjugation of DHDI to proteins.
Signaling Pathway Alteration
Caption: Conceptual diagram of altered cell signaling by a DHDI-protein conjugate.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one. Our aim is to help improve reaction yields and address common experimental challenges.
Synthesis Overview
The primary synthetic route to this compound involves a two-step process. The first step is an intramolecular Friedel-Crafts acylation to form the precursor, 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. The subsequent step is the demethylation of this precursor to yield the final dihydroxy product.
Frequently Asked Questions (FAQs) & Troubleshooting
Step 1: Synthesis of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
Q1: My Friedel-Crafts acylation is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in this intramolecular Friedel-Crafts acylation are a common issue. Here are the primary causes and their solutions:
-
Inactive Catalyst/Reagent: Polyphosphoric acid (PPA) and other Lewis acids are highly sensitive to moisture. Contamination with water will deactivate the catalyst and stall the reaction.
-
Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon). For PPA, ensure it is of high quality and has not absorbed atmospheric moisture.
-
-
Insufficient Reaction Temperature or Time: The activation energy for the cyclization may not be reached, or the reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider increasing the temperature or extending the reaction duration. For PPA-mediated reactions, temperatures around 80-100°C are often effective.
-
-
Purity of Starting Material: Impurities in the 3-(3,4-dimethoxyphenyl)propanoic acid can interfere with the reaction.
-
Solution: Ensure the starting material is pure. If necessary, recrystallize or purify it by column chromatography before use.
-
Q2: I am observing the formation of side products. What are they and how can I minimize them?
A2: The main side product in this reaction is the regioisomer, 6,7-dimethoxy-1-indanone. While the desired 5,6-isomer is generally favored due to the directing effects of the methoxy groups, the formation of the 6,7-isomer can occur.
-
Solution:
-
Reaction Conditions: The choice of acid catalyst and solvent can influence regioselectivity. While PPA is commonly used, other acids like trifluoromethanesulfonic acid (TfOH) may offer different selectivity. Experimenting with different solvent systems could also be beneficial.
-
Purification: The two isomers can typically be separated by column chromatography on silica gel.
-
Step 2: Demethylation of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
Q3: My demethylation reaction with Boron tribromide (BBr₃) is giving a low yield of the dihydroxy product. What could be the issue?
A3: Low yields in BBr₃ demethylations are often related to the reagent's reactivity and the workup procedure.
-
Reagent Quality and Stoichiometry: BBr₃ is extremely reactive and sensitive to moisture. Using a degraded reagent or an insufficient amount will lead to incomplete reaction.
-
Solution: Use a fresh bottle of BBr₃ or a recently purchased solution in an appropriate solvent. It is generally recommended to use at least one equivalent of BBr₃ per methoxy group. An excess (e.g., 2.2 to 3 equivalents for two methoxy groups) is often employed to ensure complete reaction.
-
-
Reaction Temperature: While the reaction is often initiated at low temperatures (e.g., -78°C or 0°C) to control its exothermicity, it may require warming to room temperature or even gentle heating to proceed to completion.
-
Solution: Monitor the reaction by TLC. If the reaction is sluggish, allow it to warm to room temperature and stir for an extended period.
-
-
Workup Issues: This is a very common source of low yields. Quenching the reaction with protic solvents like methanol can lead to the formation of volatile methyl bromide, but can also create issues with product isolation. The workup can also lead to the formation of emulsions or precipitates that trap the product.[1][2]
-
Solution:
-
Quenching: Carefully quench the reaction at low temperature by slowly adding water or ice.
-
Breaking Emulsions: If an emulsion forms during the aqueous workup, adding brine (a saturated solution of NaCl) can help to break it.
-
pH Adjustment: The pH of the aqueous layer can be adjusted to aid in the dissolution of boron-containing salts.
-
Extraction: Be thorough with the extraction. Use a suitable organic solvent like ethyl acetate and perform multiple extractions.
-
-
Q4: I am having difficulty with the workup of the BBr₃ reaction, specifically with a persistent emulsion/precipitate. What should I do?
A4: This is a known challenge with BBr₃ reactions due to the formation of boric acid and other boron salts.
-
Solutions:
-
Dilution: Dilute the entire mixture with more organic solvent and water.
-
Filtration: In some cases, the solid can be filtered off, and the product can then be extracted from the solid and the filtrate separately.
-
Brine Wash: As mentioned, a brine wash is very effective at breaking emulsions.
-
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected yields based on literature for similar transformations. Note that yields can vary based on the specific experimental setup and scale.
Table 1: Synthesis of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
| Starting Material | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) |
| 3-(3,4-dimethoxyphenyl)propanoic acid | Polyphosphoric Acid (PPA) | - | 80-100 | 2-4 | 75-85 |
| 3-(3,4-dimethoxyphenyl)propionyl chloride | ReBr(CO)₅ | 1,2-dichloroethane | Reflux | 2 | ~80[3] |
| 3-Chloro-3',4'-dimethoxypropiophenone | Sulfuric Acid | - | 55-59 | 8 | ~60-70[4] |
Table 2: Demethylation to this compound
| Starting Material | Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) |
| 5,6-dimethoxy-1-indanone | BBr₃ (2.2 - 3.0) | Dichloromethane (DCM) | 0 to RT | 12-24 | 70-85 (estimated) |
| Aryl methyl ether (general) | BBr₃ (1.0 per -OCH₃) | Dichloromethane (DCM) | -78 to RT | 12-24 | 70-90+[5][6] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
This protocol is adapted from procedures for intramolecular Friedel-Crafts acylation.[7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-(3,4-dimethoxyphenyl)propanoic acid (1 equivalent).
-
Reagent Addition: Add polyphosphoric acid (PPA) (approximately 10 times the weight of the starting material).
-
Reaction: Heat the mixture with stirring in an oil bath at 80-100°C for 2-4 hours. Monitor the reaction's progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one.
Protocol 2: Demethylation to this compound
This protocol is a general procedure for the demethylation of aryl methyl ethers using BBr₃.[2][6]
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add a solution of BBr₃ in DCM (2.2 - 3.0 equivalents) dropwise via the dropping funnel. A white precipitate may form.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0°C and quench it by the slow, dropwise addition of water.
-
Workup: Transfer the mixture to a separatory funnel. If an emulsion or precipitate is present, add brine to aid separation. Extract the aqueous layer multiple times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone [quickcompany.in]
- 5. researchgate.net [researchgate.net]
- 6. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 7. Page loading... [guidechem.com]
Technical Support Center: 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the dissolution of this compound.
Issue 1: The compound is not dissolving in aqueous buffers (e.g., PBS).
-
Possible Cause: this compound, like many phenolic compounds, is expected to have low aqueous solubility at neutral pH due to its hydrophobic indenone core.
-
Solution:
-
pH Adjustment: The solubility of phenolic compounds is often pH-dependent. The hydroxyl groups can be deprotonated at alkaline pH, forming more soluble phenolate salts. Conversely, solubility can sometimes increase in very acidic conditions.[1][2] It is recommended to test a range of pH values (e.g., pH 2, 7.4, and 9) to determine the optimal pH for dissolution.
-
Co-solvents: For preparing stock solutions, it is advisable to first dissolve the compound in a water-miscible organic solvent.[3][4] Common choices include Dimethyl Sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG).[5] Subsequently, this stock solution can be diluted into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experiment.
-
Temperature: Gently warming the solution may increase solubility. However, be cautious as excessive heat can lead to degradation.
-
Issue 2: The compound precipitates when the organic stock solution is diluted into an aqueous buffer.
-
Possible Cause: The concentration of the compound in the final aqueous solution may be above its solubility limit, even with a small amount of co-solvent.
-
Solution:
-
Decrease Final Concentration: Try preparing a more dilute final solution.
-
Optimize Co-solvent Percentage: While minimizing the organic solvent is ideal, a slightly higher percentage in the final solution might be necessary to maintain solubility. A stepwise dilution while vortexing can also help prevent immediate precipitation.
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Poloxamer 188, can form micelles that encapsulate the compound and increase its apparent solubility in aqueous solutions.
-
Issue 3: Inconsistent results in biological assays.
-
Possible Cause: This could be due to the compound precipitating out of the solution over the course of the experiment, leading to variable effective concentrations.
-
Solution:
-
Visual Inspection: Before and during your experiment, visually inspect your solutions for any signs of precipitation (cloudiness, particles).
-
Fresh Dilutions: Prepare fresh dilutions from your stock solution for each experiment to minimize the impact of any potential instability or precipitation over time.
-
Solubility in Media: Determine the solubility of the compound directly in your cell culture media, as components in the media can sometimes affect solubility.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common solvents?
Q2: How does the pH of a solution affect the solubility of phenolic compounds like this one?
A2: The solubility of phenolic compounds can be significantly influenced by pH.[1][6] At alkaline pH, the acidic hydroxyl groups can deprotonate to form more polar and, therefore, more water-soluble phenolate ions.[2] Some studies also show increased solubility at very acidic pH levels.[1]
Q3: What are co-solvents and how can they help with solubility?
A3: Co-solvents are water-miscible organic solvents used to increase the solubility of poorly water-soluble compounds.[3][4] They work by reducing the polarity of the aqueous solvent system.[3] For compounds like this compound, common co-solvents include DMSO, ethanol, and propylene glycol.[5]
Q4: Are there other advanced techniques to improve the solubility of such compounds for in vivo studies?
A4: Yes, for drug development purposes, several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds. These include:
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier at a molecular level.
-
Inclusion Complexes: Using cyclodextrins to form complexes that encapsulate the hydrophobic molecule, thereby increasing its aqueous solubility.[5]
-
Lipid-Based Formulations: Dissolving the compound in oils, surfactants, or self-emulsifying drug delivery systems (SEDDS).[7]
-
Particle Size Reduction: Micronization or nanosuspension technologies increase the surface area of the compound, which can lead to a faster dissolution rate.[7][8]
Data Presentation
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, PBS (pH 7.4) | Low | The hydrophobic indenone backbone limits solubility in polar aqueous solutions. |
| Polar Aprotic | DMSO, DMF | High | These solvents are effective at dissolving a wide range of organic molecules. |
| Polar Protic | Ethanol, Methanol | Moderate to High | The hydroxyl groups can hydrogen bond with these solvents, aiding dissolution. |
| Non-Polar | Hexane, Toluene | Very Low | The polar dihydroxy groups make the compound insoluble in non-polar solvents. |
Experimental Protocols
1. Shake-Flask Method for Solubility Determination
This method is used to determine the equilibrium solubility of a compound in a specific solvent.
-
Materials:
-
This compound
-
Selected solvent (e.g., water, PBS pH 7.4, ethanol)
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
-
-
Procedure:
-
Add an excess amount of the compound to a known volume of the solvent in a vial.
-
Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
After agitation, let the vials stand to allow the undissolved solid to settle.
-
Centrifuge the suspension at a high speed to pellet the remaining solid.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a pre-validated analytical method.
-
2. Preparation of a Stock Solution using a Co-solvent
This protocol describes the preparation of a concentrated stock solution for subsequent dilution in aqueous buffers.
-
Materials:
-
This compound
-
High-purity, anhydrous DMSO or ethanol
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Accurately weigh a precise amount of the compound.
-
Add the appropriate volume of the co-solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex or sonicate the mixture until the compound is completely dissolved.
-
Store the stock solution in small, single-use aliquots at an appropriate temperature (typically -20 °C or -80 °C) to avoid repeated freeze-thaw cycles.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract - ProQuest [proquest.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. sphinxsai.com [sphinxsai.com]
Technical Support Center: Optimizing 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is rapidly turning brown. What is causing this discoloration?
A1: The brown discoloration is a clear indicator of degradation. This compound contains a catechol moiety, which is highly susceptible to oxidation. In the presence of oxygen, the dihydroxy groups are oxidized to form highly reactive ortho-quinones. These quinones can then undergo further reactions, including polymerization, to generate complex, dark-colored pigments, similar to melanin. This process is often accelerated by factors such as neutral to alkaline pH, exposure to light, elevated temperatures, and the presence of metal ions.
Q2: What are the key factors that accelerate the degradation of this compound in solution?
A2: Several factors can significantly impact the stability of this compound:
-
pH: The rate of auto-oxidation increases dramatically at higher pH levels. Alkaline conditions promote the deprotonation of the hydroxyl groups, making the molecule more prone to oxidation. Solutions are generally more stable in an acidic pH range.
-
Oxygen: Molecular oxygen is a primary driver of oxidation. The presence of dissolved oxygen in the solvent will lead to rapid degradation.
-
Metal Ions: Trace amounts of metal ions, particularly iron (Fe³⁺) and copper (Cu²⁺), can act as catalysts, accelerating the oxidation process.
-
Light: Exposure to ultraviolet (UV) or even visible light can induce photodegradation, leading to the formation of free radicals and subsequent degradation of the compound.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation and other degradation pathways.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To maximize stability, solutions of this compound should be stored under the following conditions:
-
Temperature: Store solutions at low temperatures, ideally at 2-8°C for short-term storage and frozen at -20°C or below for long-term storage. Avoid repeated freeze-thaw cycles.
-
Atmosphere: Prepare and store solutions under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.
-
Light: Protect solutions from light by using amber-colored vials or by wrapping the container in aluminum foil.
-
pH: Use a slightly acidic buffer (e.g., pH 4-6) for preparing the solution.
Q4: Can I use antioxidants to improve the stability of my this compound solution?
A4: Yes, incorporating antioxidants is a highly effective strategy. Common and effective antioxidants for stabilizing catecholic compounds include:
-
Ascorbic Acid (Vitamin C): A highly effective reducing agent that can prevent oxidation.
-
Sodium Metabisulfite: A common antioxidant used in pharmaceutical formulations.
-
Ethylenediaminetetraacetic acid (EDTA): A chelating agent that can sequester catalytic metal ions.
The choice and concentration of the antioxidant should be optimized for your specific experimental conditions.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Solution turns brown/black immediately upon preparation. | High pH of Solvent: Neutral or alkaline pH (>7) causes rapid auto-oxidation. | Prepare a new solution using a slightly acidic buffer (e.g., pH 4-5 citrate or acetate buffer). |
| Dissolved Oxygen in Solvent: The solvent is saturated with oxygen. | Degas the solvent before use by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by sonication under vacuum. | |
| Contamination with Metal Ions: Glassware or reagents may be contaminated with catalytic metal ions. | Use metal-free water and reagents. Wash glassware with a metal-chelating solution (e.g., EDTA) followed by thorough rinsing with deionized water. | |
| Solution is initially stable but degrades after a few hours or days. | Oxygen Ingress: Oxygen is slowly diffusing into the solution during storage or use. | Store the solution under an inert atmosphere. If the solution is used multiple times, purge the headspace of the vial with an inert gas after each use. |
| Inadequate Storage Temperature: Storage at room temperature accelerates degradation. | Store the solution at 2-8°C for short-term use or frozen at -20°C for longer periods. | |
| Light Exposure: The solution is not protected from light. | Store in amber vials or wrap the container with aluminum foil. | |
| Inconsistent experimental results. | Degradation of Stock Solution: The stock solution may have degraded over time, leading to a lower effective concentration. | Prepare fresh stock solutions frequently. Quantify the concentration of the stock solution by HPLC or UV-Vis spectroscopy before each experiment. |
| Variability in Solution Preparation: Minor differences in pH, degassing, or handling can lead to different degradation rates. | Standardize the solution preparation protocol. Ensure all steps are performed consistently. |
Data Presentation
Expected Stability of this compound in Solution
The following table provides a qualitative guide to the expected stability of this compound under various conditions, based on the known behavior of catecholic compounds.
| Parameter | Condition | Expected Stability (Half-life) | Notes |
| pH | pH 4-5 (Acidic) | Days to weeks | Significantly improved stability. |
| pH 7 (Neutral) | Minutes to hours | Moderate degradation rate. | |
| pH > 8 (Alkaline) | Seconds to minutes | Very rapid degradation. | |
| Atmosphere | Inert Gas (Argon/Nitrogen) | High | Exclusion of oxygen is critical for stability. |
| Air | Low | Rapid oxidation will occur. | |
| Temperature | -20°C (Frozen) | Months | Optimal for long-term storage. |
| 2-8°C (Refrigerated) | Days | Suitable for short-term storage. | |
| Room Temperature (~25°C) | Hours | Significant degradation expected. | |
| Light | Protected from Light | High | Prevents photodegradation. |
| Exposed to Light | Low | Light will accelerate degradation. | |
| Additives | Antioxidant (e.g., Ascorbic Acid) | High | Effectively inhibits oxidation. |
| Metal Chelator (e.g., EDTA) | Moderate to High | Prevents metal-catalyzed oxidation. |
Experimental Protocols
Protocol for Assessing Solution Stability by UV-Vis Spectrophotometry
Objective: To monitor the degradation of this compound in solution by observing changes in its UV-Vis absorbance spectrum over time. The formation of oxidized products often leads to an increase in absorbance in the visible region.
Materials:
-
This compound
-
Appropriate buffer solutions (e.g., pH 4, 7, and 9)
-
UV-transparent cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to a known concentration (e.g., 10 mM).
-
Prepare test solutions: Dilute the stock solution in the desired buffer solutions to a final concentration suitable for UV-Vis analysis (e.g., 100 µM). Prepare separate solutions for each condition to be tested (e.g., different pH, with/without antioxidant).
-
Initial Measurement (t=0): Immediately after preparation, transfer a sample of the test solution to a UV-transparent cuvette and record the full UV-Vis spectrum (e.g., from 200 to 700 nm).
-
Time-course Monitoring: Store the test solutions under the desired conditions (e.g., at room temperature, protected from light). At regular intervals (e.g., every 15 minutes, 1 hour, 4 hours, etc.), take an aliquot of each solution and record its UV-Vis spectrum.
-
Data Analysis: Plot the absorbance at a specific wavelength (e.g., the λmax of the parent compound or a wavelength corresponding to a degradation product) against time. A decrease in the absorbance of the parent compound and/or an increase in the absorbance of a degradation product indicates instability.
Caption: Workflow for UV-Vis stability analysis.
Protocol for Quantitative Stability Analysis by HPLC
Objective: To accurately quantify the concentration of this compound over time and detect the formation of degradation products using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid)
-
Appropriate buffer solutions
-
HPLC system with a UV detector and a C18 reversed-phase column
Procedure:
-
Method Development (if necessary): Develop an HPLC method that provides good separation of the parent compound from potential degradation products. A typical starting point would be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.
-
Prepare Stability Samples: Prepare solutions of this compound in the desired buffers and under the conditions to be tested (e.g., different temperatures, light exposure).
-
Initial Injection (t=0): Immediately after preparation, inject a sample of each solution into the HPLC system and record the chromatogram.
-
Time-course Injections: Store the stability samples under the specified conditions. At predetermined time points, inject an aliquot of each sample into the HPLC system.
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Plot the percentage of the initial peak area remaining versus time.
-
Observe the appearance of new peaks in the chromatogram, which correspond to degradation products.
-
Caption: Workflow for HPLC stability analysis.
Signaling Pathway
This compound and its derivatives have been investigated as potent inhibitors of tyrosinase, a key enzyme in the melanogenesis signaling pathway.[1] By inhibiting tyrosinase, these compounds can reduce the production of melanin, making them of interest for treating hyperpigmentation disorders.[1]
The following diagram illustrates a simplified melanogenesis signaling pathway and the point of inhibition by tyrosinase inhibitors.
Caption: Inhibition of the Melanogenesis Pathway.
References
troubleshooting 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one cell permeability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell permeability issues with 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one.
Frequently Asked Questions (FAQs)
Q1: My cell-based assay results with this compound are inconsistent or show lower than expected potency compared to my biochemical assays. Could this be a cell permeability issue?
A1: Yes, a significant discrepancy between biochemical and cellular assay results is a strong indicator of poor cell permeability.[1] If the compound cannot efficiently cross the cell membrane to reach its intracellular target, its apparent potency in cell-based assays will be diminished. Other factors to consider include compound stability in your cell culture medium and potential active efflux by cellular transporters.[1]
Q2: What physicochemical properties of this compound might influence its cell permeability?
A2: While specific experimental data for this compound is limited, we can infer potential challenges based on its structure. Key properties influencing passive diffusion across the cell membrane include:
-
Molecular Weight (MW): The molecular weight of this compound is 164.16 g/mol .[2] This is well within the favorable range for passive diffusion (typically <500 g/mol ).[3]
-
Lipophilicity (LogP): The presence of two hydroxyl groups suggests the molecule is relatively polar, which could hinder its passage through the hydrophobic lipid bilayer of the cell membrane. A balanced LogP is crucial for good cell permeability.
-
Polar Surface Area (PSA): The hydroxyl and ketone groups contribute to the polar surface area. A high PSA is often associated with poor membrane permeability.[3]
-
Hydrogen Bond Donors and Acceptors: The two hydroxyl groups act as hydrogen bond donors, and the oxygen atoms in the hydroxyl and ketone groups act as acceptors. A high number of hydrogen bond donors and acceptors can impede cell permeability.[3]
Q3: How can I experimentally assess the cell permeability of this compound?
A3: Two standard in vitro methods to evaluate cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
-
PAMPA: This is a cell-free assay that models passive diffusion across an artificial lipid membrane.[4][5][6] It is a high-throughput method to rank compounds based on their passive permeability.[6]
-
Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which resemble the human intestinal epithelium.[7][8] It can assess both passive diffusion and active transport processes, including efflux.[8]
Q4: I suspect my compound is being actively removed from the cells by efflux pumps. How can I test for this?
A4: The Caco-2 permeability assay is well-suited to investigate active efflux. By measuring the transport of the compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated.[8] An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[9] You can also perform the assay in the presence of known efflux pump inhibitors, such as verapamil for P-glycoprotein (P-gp), to see if the permeability of your compound increases.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no biological activity in cells | Poor cell permeability | 1. Increase the incubation time to allow for greater compound accumulation.[1] 2. Increase the compound concentration.[1] 3. Use formulation strategies such as co-incubation with non-toxic permeation enhancers.[1] |
| Compound degradation in media | 1. Assess the stability of the compound in your cell culture medium over the time course of your experiment using a suitable analytical method like HPLC or LC-MS. 2. If degradation is observed, consider using a more stable analog or reducing the incubation time. | |
| Incomplete solubilization | 1. Ensure the compound is fully dissolved in your stock solution (e.g., DMSO) before diluting into aqueous media. 2. Pre-warm the culture medium containing the compound to 37°C before adding it to the cells to prevent precipitation.[1] | |
| High variability in experimental replicates | Inconsistent compound delivery | 1. Vortex stock solutions thoroughly before each use. 2. Ensure accurate and consistent pipetting of the compound solution. |
| Poor cell health or inconsistent cell density | 1. Monitor cell viability and morphology throughout the experiment. 2. Ensure consistent cell seeding density across all wells and experiments. | |
| Suspected active efflux | Compound is a substrate for efflux pumps (e.g., P-gp, BCRP) | 1. Perform a bidirectional Caco-2 permeability assay to determine the efflux ratio.[8][9] 2. Co-incubate with known efflux pump inhibitors (e.g., verapamil) to see if the compound's activity is potentiated.[1] |
Physicochemical Properties of Reference Compounds
The following table provides data for standard reference compounds often used in permeability assays, which can be used to benchmark the performance of this compound.
| Compound | Molecular Weight ( g/mol ) | LogP | Apparent Permeability (Papp) in Caco-2 (10⁻⁶ cm/s) | Permeability Class |
| Atenolol | 266.34 | 0.16 | <1 | Low |
| Propranolol | 259.34 | 2.9 | >10 | High |
| Warfarin | 308.33 | 3.03 | >10 | High |
| Lucifer Yellow | 457.25 | -7.6 | <0.5 | Very Low (Paracellular Marker) |
Data is compiled from various sources for illustrative purposes.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is a generalized procedure and may require optimization for this compound.
Materials:
-
PAMPA plate (e.g., 96-well microtiter plates with a hydrophobic PVDF filter)
-
Acceptor and donor plates
-
Phospholipid solution (e.g., 2% DOPC in dodecane)[10]
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Reference compounds (high and low permeability controls)
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Carefully coat the filter of each well in the PAMPA plate with the phospholipid solution and allow the solvent to evaporate.[5]
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer.
-
Prepare Donor Plate: Prepare the dosing solutions of the test compound and reference compounds in buffer from the stock solutions. The final DMSO concentration should typically be less than 1%.
-
Assemble Sandwich: Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate sandwich at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).[10]
-
Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp).
Caco-2 Permeability Assay
This is a summary of a typical Caco-2 assay protocol. Detailed cell culture and assay conditions need to be established in your laboratory.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer, pH 7.4
-
This compound stock solution
-
Reference compounds
-
TEER meter
-
Lucifer yellow solution
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.[9]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use inserts with TEER values within the acceptable range for your laboratory.[9] Additionally, perform a Lucifer yellow rejection assay to confirm the integrity of the tight junctions.[9]
-
Transport Experiment (Apical to Basolateral):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the dosing solution containing the test compound to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral chamber and replace with fresh buffer. Also, take a sample from the donor chamber at the beginning and end of the experiment.
-
-
Transport Experiment (Basolateral to Apical for Efflux):
-
Perform the experiment as above but add the dosing solution to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Analyze the concentration of the compound in the collected samples by LC-MS/MS.[11]
-
Calculate Permeability and Efflux Ratio: Calculate the Papp values for both directions and determine the efflux ratio.
Visualizations
Caption: Workflow for assessing cell permeability using a cell-based assay.
References
- 1. benchchem.com [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 6. PAMPA | Evotec [evotec.com]
- 7. enamine.net [enamine.net]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering resistance to 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one in their cell line experiments. This resource provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, characterize, and overcome drug resistance.
Frequently Asked Questions (FAQs)
Q1: My cell line has stopped responding to this compound. How can I confirm that it has developed resistance?
A1: The most definitive way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your treated cell line to the original, sensitive (parental) cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance. This is typically determined using a cell viability assay, such as the MTT or CellTiter-Glo® assay.[1][2]
Q2: What are the common biological mechanisms that could be causing my cells to become resistant to this compound?
A2: Acquired drug resistance is a multifaceted issue that can arise from various cellular changes.[3][4] Some of the most common mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp/ABCB1), which actively pump the drug out of the cell, reducing its intracellular concentration.[5]
-
Alterations in the Drug Target: Mutations in the gene encoding the target protein of this compound can prevent the drug from binding effectively.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effects of the drug, allowing them to continue to proliferate and survive.[3]
-
Changes in Drug Metabolism: Cells may enhance the metabolic inactivation of the drug.
-
Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins can make cells more resistant to drug-induced cell death.[6]
Q3: What is the difference between intrinsic and acquired resistance?
A3: Intrinsic resistance is when a cell line is inherently resistant to a drug without any prior exposure.[3][7] This can be due to pre-existing genetic characteristics of the cells. Acquired resistance , on the other hand, develops after a period of successful treatment with the drug.[7] The cancer cells that survive the initial treatment may have or develop genetic or epigenetic changes that make them less sensitive to the drug.[3]
Q4: How long does it typically take to generate a drug-resistant cell line in the laboratory?
A4: The development of a drug-resistant cell line in a laboratory setting can take anywhere from 6 to 12 months, or even longer.[3][7] The process involves continuous culture of the cells in the presence of gradually increasing concentrations of the drug.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values between experiments. | Reagent Variability: The age and storage of your drug stock solution or assay reagents can affect their potency.[1] | Prepare fresh dilutions of this compound for each experiment. Ensure all reagents are within their expiration dates and stored correctly. |
| Cell Passage Number: Using cells with a high passage number can lead to phenotypic drift and altered drug responses.[1] | Use cells within a consistent and limited passage number range. It is good practice to periodically restart cultures from a frozen, low-passage stock. | |
| Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variability in the results.[8][9] | Ensure a uniform single-cell suspension before seeding and consider using an automated cell counter for accuracy. | |
| High cell viability despite treatment in a previously sensitive cell line. | Development of Resistance: The cell line may have acquired resistance to this compound. | Determine the IC50 of the current cell line and compare it to the parental line. A significant increase confirms resistance. |
| Contamination: Mycoplasma or other microbial contamination can alter cellular responses to drugs. | Regularly test your cell cultures for mycoplasma contamination. | |
| No significant difference in cell death between sensitive and suspected resistant cells. | Suboptimal Assay: The chosen assay may not be sensitive enough to detect subtle differences in cell viability or may be measuring the wrong endpoint (e.g., metabolic activity vs. apoptosis). | Use multiple assays to assess different forms of cell death, such as an apoptosis assay (e.g., Annexin V/PI staining) in addition to a viability assay. |
| Incorrect Drug Concentration: The concentrations of this compound used may not be in the optimal range to observe a differential effect. | Perform a dose-response experiment with a wider range of drug concentrations. |
Investigating and Overcoming Resistance
Characterizing the Resistance Phenotype
The first step in overcoming resistance is to characterize the resistant phenotype. This involves comparing the resistant cell line to its parental counterpart.
| Parameter | Parental Cell Line | Resistant Cell Line |
| IC50 of this compound | Expected to be low (e.g., in the nM or low µM range) | Significantly higher than the parental line (e.g., >10-fold increase) |
| Expression of ABC Transporters (e.g., P-gp/ABCB1) | Low to undetectable | Potentially high |
| Phosphorylation of key signaling proteins (e.g., Akt, ERK) | May be inhibited by the drug | May be reactivated or constitutively active |
| Apoptosis Levels (e.g., Annexin V staining) | High upon drug treatment | Low upon drug treatment |
Strategies to Overcome Resistance
Based on the characterization of the resistant phenotype, several strategies can be employed to overcome resistance.
| Resistance Mechanism | Experimental Approach to Confirm | Strategy to Overcome |
| Increased Drug Efflux | Western blot or qPCR for ABC transporters. Use a fluorescent substrate of P-gp (e.g., Rhodamine 123) to measure efflux activity. | Combination Therapy: Co-administer this compound with a known P-gp inhibitor (e.g., Verapamil, Tariquidar). |
| Target Alteration | Sequence the gene encoding the putative target of the drug in both parental and resistant cell lines. | Alternative Drugs: If a mutation is identified, switch to a different drug that targets a different protein or pathway. |
| Bypass Signaling Pathway Activation | Phospho-protein arrays or Western blotting to identify upregulated signaling pathways (e.g., PI3K/Akt, MAPK/ERK). | Combination Therapy: Combine this compound with an inhibitor of the identified bypass pathway (e.g., a PI3K or MEK inhibitor). |
| Evasion of Apoptosis | Western blot for anti-apoptotic (e.g., Bcl-2, Mcl-1) and pro-apoptotic (e.g., Bax, Bak) proteins. | Combination Therapy: Use this compound in combination with a BH3 mimetic (e.g., Venetoclax) to promote apoptosis. |
Experimental Protocols
Protocol 1: Generation of a Resistant Cell Line
-
Determine Initial IC50: First, determine the IC50 of this compound on your parental cell line using a standard cell viability assay.
-
Initial Exposure: Culture the parental cells in a medium containing a low concentration of the drug (e.g., the IC20, the concentration that inhibits 20% of cell growth).
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, passage them and increase the concentration of the drug in the culture medium. This increase is typically done in a stepwise manner.
-
Maintenance and Monitoring: Maintain the cells at each new concentration for several passages. If significant cell death occurs, revert to the previous lower concentration until the cells recover.
-
Confirmation of Resistance: After several months of continuous culture with increasing drug concentrations, confirm the development of resistance by measuring the new IC50 and comparing it to the parental cell line.[1][2]
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[2]
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.[2]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by non-linear regression analysis.
Protocol 3: Western Blotting for Protein Expression
-
Cell Lysis: Lyse the parental and resistant cells (both treated and untreated with this compound) using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against your proteins of interest (e.g., P-gp, p-Akt, Akt, p-ERK, ERK, Bcl-2, and a loading control like β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Signaling Pathways
Caption: Potential mechanisms of resistance to this compound.
Experimental Workflow
Caption: Workflow for identifying and overcoming drug resistance in cell lines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. atcc.org [atcc.org]
- 4. international-biopharma.com [international-biopharma.com]
- 5. The molecular mechanisms of drug resistance in single-step and multi-step drug-selected cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 9. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
side effects and toxicity of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the side effects and toxicity of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one derivatives. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers in their experimental work with this class of compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the toxicological assessment of this compound derivatives.
Issue 1: High Variability in In Vitro Cytotoxicity Assay Results
Question: My in vitro cytotoxicity assays (e.g., MTT, MTS, LDH) show high variability between replicate wells and experiments. What are the potential causes and solutions?
Answer: High variability is a common issue in cell-based assays. Here are the primary causes and troubleshooting steps:
-
Inconsistent Cell Seeding:
-
Problem: Uneven cell distribution across the plate is a major source of variability.
-
Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension frequently. When using multi-channel pipettes, ensure all tips dispense equal volumes.
-
-
Edge Effects:
-
Problem: Wells on the perimeter of the microplate are prone to evaporation, altering media concentration and affecting cell growth.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
-
Compound Precipitation:
-
Problem: The derivative may not be fully soluble in the culture medium at the tested concentrations, leading to inaccurate dosing.
-
Solution: Visually inspect the wells for any signs of precipitation after adding the compound. Determine the solubility of your derivative in the assay medium beforehand. It may be necessary to use a lower concentration of a co-solvent like DMSO (typically ≤ 0.5%).
-
-
Pipetting Errors:
-
Problem: Inaccurate pipetting of compounds or assay reagents can introduce significant errors.
-
Solution: Regularly calibrate your pipettes. Use appropriate pipette sizes for the volumes being dispensed. For serial dilutions, ensure thorough mixing between each step.
-
Issue 2: Unexpectedly High or Low Cytotoxicity
Question: The observed cytotoxicity of my this compound derivative is drastically different from what was expected. How can I troubleshoot this?
Answer: Discrepancies in expected versus observed cytotoxicity can arise from several factors:
-
Cell Line Sensitivity:
-
Problem: Different cell lines exhibit varying sensitivities to cytotoxic agents due to differences in metabolism, proliferation rates, and expression of target proteins.
-
Solution: Test the derivative on a panel of cell lines with different origins (e.g., hepatic, renal, cancerous) to understand its cytotoxicity profile.
-
-
Compound Stability:
-
Problem: The derivative may be unstable in the culture medium over the incubation period, leading to a loss of activity and lower observed toxicity.
-
Solution: Assess the stability of your compound in the assay medium over time using analytical methods like HPLC.
-
-
Metabolism of the Compound:
-
Problem: Cells can metabolize the derivative into more or less toxic byproducts.
-
Solution: Consider using cell lines with different metabolic capacities (e.g., HepG2 cells, which have some metabolic activity) or co-culturing with liver microsomes to simulate metabolic effects.
-
-
Assay Interference:
-
Problem: The chemical properties of the derivative might interfere with the assay chemistry. For example, compounds with reducing properties can interfere with tetrazolium-based assays (MTT, MTS).
-
Solution: Run appropriate controls, including the compound in cell-free medium, to check for direct interaction with assay reagents. Consider using an alternative cytotoxicity assay that relies on a different principle (e.g., LDH release, ATP measurement).
-
Frequently Asked Questions (FAQs)
Q1: What is the general toxicity profile of this compound derivatives?
A1: Based on available data, the toxicity of these derivatives can vary significantly depending on the specific substitutions. For instance, a gallic acid-based indanone derivative was found to be non-toxic in Swiss albino mice at oral doses up to 1000 mg/kg.[1] In contrast, the related compound 5,6-dihydroxyindole (DHI) has shown significant in vitro cytotoxicity at a concentration of 100 µM in retinal pigment epithelial cells.[2]
Q2: Are there any established in vivo toxicity data, such as LD50 values?
A2: Specific LD50 values for a wide range of this compound derivatives are not extensively reported in publicly available literature. However, one study on a specific indanone derivative demonstrated no mortality or signs of toxicity in an acute oral toxicity study in mice at doses up to 1000 mg/kg.[1] For the related compound, 5,6-dihydroxyindole, LC50 values in insect Sf9 cells were determined to be 20.3 ± 1.2 μM in buffer and 131.8 ± 1.1 μM in culture medium.[3]
Q3: What are the recommended initial concentration ranges for in vitro cytotoxicity screening?
A3: For initial screening, a wide concentration range is recommended to determine the potency of the derivative. A common starting point is a logarithmic dilution series, for example, from 0.01 µM to 100 µM. Based on the limited available data, some derivatives show minimal toxicity below 100 µM.
Q4: Which cell lines are appropriate for assessing the cytotoxicity of these derivatives?
A4: The choice of cell line should be guided by the intended therapeutic application of the derivative. A standard panel for preliminary screening could include:
-
Hepatocellular carcinoma cells (e.g., HepG2): To assess potential hepatotoxicity.
-
Human embryonic kidney cells (e.g., HEK293): To evaluate general cytotoxicity.
-
A relevant cancer cell line: If the intended application is oncology (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Normal, non-cancerous cells (e.g., primary hepatocytes or renal proximal tubule epithelial cells): To assess selectivity.
Q5: What are the potential mechanisms of toxicity for this class of compounds?
A5: While specific signaling pathways for this compound derivatives have not been fully elucidated, potential mechanisms of toxicity for similar phenolic and quinone-containing structures often involve:
-
Oxidative Stress: The dihydroxy-phenyl moiety can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.
-
Mitochondrial Dysfunction: Many toxic compounds can impair mitochondrial function, leading to a decrease in ATP production and the initiation of apoptosis.
-
Inhibition of Key Enzymes: Depending on the specific substitutions, these derivatives could inhibit essential enzymes, such as cytochrome P450s, which are crucial for drug metabolism.
-
hERG Channel Inhibition: Inhibition of the hERG potassium channel is a common cause of drug-induced cardiotoxicity.[4][5][6]
Data Presentation
Table 1: Summary of In Vivo Toxicity Data
| Compound Class/Derivative | Species | Route | Dosing | Observation | Reference |
| Gallic acid-based indanone derivative | Swiss albino mice | Oral | Up to 1000 mg/kg (acute) | Non-toxic, no mortality or observational changes | [1] |
| Aminoacetylenic isoindoline-1,3-dione derivatives | Mice | Oral | Up to 150 mg/kg (acute) | No mortality | [7][8] |
| Aminoacetylenic isoindoline-1,3-dione derivatives | Rats | Oral | Up to 50 mg/kg (10 days) | Well-tolerated, induced erythropoiesis | [7][8] |
Table 2: Summary of In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| 5,6-dihydroxyindole (DHI) | Human ARPE-19 | Not specified | Cytotoxicity | Toxic at 100 µM | |
| 5,6-dihydroxyindole (DHI) | Insect Sf9 | Not specified | LC50 | 20.3 ± 1.2 μM (in buffer) | [3] |
| 5,6-dihydroxyindole (DHI) | Insect Sf9 | Not specified | LC50 | 131.8 ± 1.1 μM (in culture medium) | [3] |
Experimental Protocols
General Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol provides a general framework. Specific parameters such as cell seeding density and incubation times should be optimized for each cell line and derivative.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% DMSO).
-
Remove the medium from the cells and add the medium containing the different concentrations of the derivative. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Mandatory Visualizations
Caption: General workflow for assessing the toxicity of novel compounds.
Caption: A generalized signaling pathway for drug-induced toxicity.
References
- 1. staff.cimap.res.in [staff.cimap.res.in]
- 2. 5,6-Dihydroxyindole is a melanin precursor showing potent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral, antiparasitic, and cytotoxic effects of 5,6-dihydroxyindole (DHI), a reactive compound generated by phenoloxidase during insect immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effects and mechanism of dihydroberberine on hERG channels expressed in HEK293 cells | PLOS One [journals.plos.org]
- 5. Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The utility of hERG channel inhibition data in the derivation of occupational exposure limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one. Due to the limited specific data on this compound, the guidance provided is based on established techniques for purifying structurally similar dihydroxylated aromatic compounds, such as 5,6-dihydroxyindole.
Frequently Asked Questions (FAQs)
Q1: My purified this compound is dark-colored (brown or black). What is the cause and how can I prevent it?
A1: The dark coloration is likely due to oxidation of the dihydroxy functional groups, which are highly susceptible to air oxidation. To minimize oxidation, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps or when in solution.[1] Protecting the compound from light can also be beneficial as light can catalyze oxidation.[2] The use of antioxidants, such as sodium dithionite (Na2S2O4), may be considered in certain cases, although this will require subsequent removal.[1]
Q2: I am having trouble finding a suitable solvent for the recrystallization of this compound. What should I do?
A2: Dihydroxylated compounds can be challenging to recrystallize due to their high polarity. A systematic solvent screen is recommended. Start with polar solvents in which the compound is sparingly soluble at room temperature but dissolves upon heating. Potential solvents and solvent systems to try include:
-
Water
-
Ethanol or Methanol
-
Ethyl acetate
-
Mixtures such as Dichloromethane/Methanol or Ethyl acetate/Hexane
If single solvents are ineffective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.
Q3: My compound "oils out" instead of crystallizing during recrystallization. How can I resolve this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be addressed by:
-
Slowing down the cooling process: Allow the solution to cool to room temperature slowly before placing it in a refrigerator or ice bath.[3]
-
Scratching the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus to induce crystal formation.[3]
-
Adding a seed crystal: If you have a small amount of pure, solid material, adding a tiny crystal to the cooled solution can initiate crystallization.
-
Reducing the concentration: The solution may be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then cool again slowly.
Q4: What are the best practices for storing purified this compound?
A4: To ensure the long-term stability of the purified compound, it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[2] It is also advisable to store it at low temperatures (in a freezer) and protected from light.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield after purification | - Incomplete extraction from the reaction mixture.- Adsorption onto filtration aids like Celite.- Decomposition during purification steps.- Inappropriate solvent selection for recrystallization (compound remains in the mother liquor). | - Perform multiple extractions with an appropriate solvent.- Rinse filtration aids thoroughly with the extraction solvent.[2]- Minimize exposure to heat and air; use an inert atmosphere.- Concentrate the mother liquor and attempt a second crop of crystals. |
| Persistent impurities after column chromatography | - Inappropriate solvent system (eluent).- Co-elution of impurities with similar polarity.- Overloading the column. | - Optimize the eluent system using thin-layer chromatography (TLC) to achieve better separation.- Consider using a different stationary phase (e.g., alumina instead of silica gel).- Reduce the amount of crude material loaded onto the column. |
| Product appears as a gum or black tar | - Presence of polymeric impurities.- Significant decomposition. | - Attempt to triturate the gum with a non-polar solvent like hexane to induce solidification.[2]- Redissolve the gum in a minimal amount of a polar solvent and precipitate it by adding a non-polar solvent.- If significant decomposition has occurred, it may be necessary to repeat the synthesis and purification with stricter precautions against oxidation. |
Quantitative Data Summary
The following table provides a general comparison of expected outcomes for common purification techniques based on experiences with similar phenolic compounds. Actual results will vary based on the specific impurities present in the crude material.
| Purification Technique | Typical Purity Achieved | Typical Yield | Key Considerations |
| Recrystallization | 95-99% | 50-80% | Dependent on finding a suitable solvent system.[3] |
| Column Chromatography (Silica Gel) | >98% | 60-90% | Good for removing impurities with different polarities.[2] |
| High-Speed Counter-Current Chromatography (HSCCC) | >98% | >70% | An alternative liquid-liquid chromatography technique that can be effective for polar compounds.[4] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. If insoluble, gently heat the test tube. A suitable solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the compound. It is advisable to perform this under a gentle stream of nitrogen.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.[3]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you may place the flask in an ice bath or refrigerator to maximize crystal formation.[3]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove residual solvent.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. If the compound's solubility in the eluent is low, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder added to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using thin-layer chromatography (TLC).
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Visualizations
References
- 1. CA1232911A - Process for preparing 5,6-dihydroxyindole - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. physics.emu.edu.tr [physics.emu.edu.tr]
- 4. Isolation of high purity 1-[2',4'-dihydroxy-3',5'-di-(3"-methylbut-2"-enyl)-6'-methoxy] phenylethanone from Acronychia pedunculata (L.) Miq. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one
Welcome to the technical support center for the analysis of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Disclaimer: Specific degradation pathways for this compound are not extensively documented in publicly available literature. The information provided herein is based on the known reactivity of related chemical moieties, particularly the catechol group, and general principles of small molecule analysis.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Given the 5,6-dihydroxy substitution, which forms a catechol-like moiety, the primary degradation pathway is expected to be oxidation. Catechols are susceptible to oxidation to form highly reactive ortho-quinones.[1][2][3][4][5] This can occur via auto-oxidation in the presence of oxygen, or be catalyzed by metal ions. The resulting quinone is electrophilic and can undergo further reactions, including polymerization or reaction with nucleophiles.
Q2: Why am I observing a rapid color change in my sample solution?
A2: The color change, typically to a brownish or reddish hue, is a common indicator of the oxidation of the catechol group to the corresponding ortho-quinone and subsequent polymerization. This process can be accelerated by exposure to air (oxygen), light, and basic pH conditions.
Q3: I am seeing significant peak tailing in my HPLC analysis. What could be the cause?
A3: Peak tailing is a frequent issue when analyzing phenolic compounds like catechols by reversed-phase HPLC.[6] The primary cause is often secondary interactions between the hydroxyl groups of the analyte and residual silanol groups on the silica-based stationary phase.[6]
Q4: How can I improve the peak shape in my HPLC analysis?
A4: To mitigate peak tailing, consider the following adjustments to your HPLC method:
-
Lower the mobile phase pH: Adding a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of silanol groups, reducing secondary interactions.[6]
-
Use a different column: Columns with end-capping or those based on a different stationary phase (e.g., polymer-based) may exhibit reduced secondary interactions.
-
Optimize temperature: Increasing the column temperature can sometimes improve peak symmetry.
Q5: What are the expected mass spectral fragments for this compound and its degradation products?
A5: For the parent compound, fragmentation in mass spectrometry would likely involve losses of water, CO, and cleavage of the dihydroindenone ring structure. The fragmentation patterns of aromatic compounds can be complex.[7][8] For the oxidized quinone product, the fragmentation would be different, reflecting the change in the aromatic ring structure.
Troubleshooting Guides
Issue 1: Low Recovery or Rapid Disappearance of the Parent Compound
| Possible Cause | Troubleshooting Steps |
| Oxidative Degradation | - Prepare solutions fresh and use immediately.- Degas solvents to remove dissolved oxygen.- Work under an inert atmosphere (e.g., nitrogen or argon).- Add an antioxidant (e.g., ascorbic acid, sodium metabisulfite) to the sample matrix if compatible with your downstream analysis. |
| Adsorption to Surfaces | - Use silanized glassware or polypropylene tubes.- Pre-condition containers with a solution of the analyte. |
| Incorrect pH | - Maintain a slightly acidic pH (e.g., pH 3-5) to improve the stability of the catechol moiety. |
Issue 2: Inconsistent or Irreproducible HPLC Results
| Possible Cause | Troubleshooting Steps |
| On-column Degradation | - Ensure the mobile phase is acidic (e.g., with 0.1% formic acid) to minimize oxidation during the run. |
| Sample Degradation in Autosampler | - Use a cooled autosampler (e.g., 4 °C) to slow down degradation of samples waiting for injection. |
| Column Contamination | - Flush the column with a strong solvent mixture (e.g., methanol/isopropanol) to remove adsorbed material. |
| Baseline Drift or Ghost Peaks | - This can be caused by contamination in the mobile phase or carryover from previous injections. Ensure high-purity solvents and implement adequate wash cycles between injections.[9][10][11] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound and its Degradation
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Diode array detector scanning from 200-400 nm. Monitor at the λmax of the parent compound and look for the appearance of new peaks at different wavelengths.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to a final concentration of 1 mg/mL. Dilute further with Mobile Phase A as needed.
Protocol 2: LC-MS Method for Identification of Degradation Products
-
LC System: Use the same HPLC conditions as described in Protocol 1.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer is recommended for accurate mass measurements.
-
Ionization Mode: Both positive and negative ion modes should be evaluated. The phenolic hydroxyl groups are likely to deprotonate, making negative ion mode a good choice.
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow Rates: Optimize for the specific instrument.
-
-
Data Acquisition: Acquire full scan data to identify the molecular ions of the parent compound and any degradation products. Perform tandem MS (MS/MS) on the parent and potential degradation product ions to obtain fragmentation patterns for structural elucidation.
Protocol 3: 1H-NMR for Structural Analysis of Degradation Products
-
Sample Preparation: If a major degradation product can be isolated (e.g., by preparative HPLC), dissolve a sufficient amount (typically >1 mg) in a deuterated solvent (e.g., DMSO-d6 or CD3OD).
-
Acquisition:
-
Acquire a standard 1D 1H NMR spectrum.
-
Aromatic protons typically resonate between 6.5-8.0 ppm.[12][13][14] Changes in the chemical shifts and splitting patterns of the aromatic protons will be indicative of ring modification.
-
The disappearance of the hydroxyl proton signals (if visible) and changes in the aromatic region can confirm the oxidation of the catechol moiety.
-
-
Advanced Experiments: 2D NMR experiments such as COSY and HMBC can be used to determine the full structure of the isolated degradation product.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Copper-assisted oxidation of catechols into quinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-assisted oxidation of catechols into quinone derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. medikamenterqs.com [medikamenterqs.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing the off-target effects of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one. Due to its structural similarity to endogenous catechols and dopamine metabolites, a thorough understanding and mitigation of potential off-target interactions are crucial for accurate experimental outcomes and successful drug development.
Frequently Asked Questions (FAQs)
Q1: What are the likely on-targets and off-targets for this compound?
A1: Given its 5,6-dihydroxy substitution pattern, which is similar to the dopamine metabolite 5,6-dihydroxyindole, potential on-targets and off-targets for this compound could include monoamine receptors and transporters. Specifically, interactions with dopamine and serotonin receptors are plausible.[1][2] The nuclear receptor Nurr1, a known target of 5,6-dihydroxyindole, is also a potential off-target.[3][4] A broader screening against kinases and G-protein coupled receptors (GPCRs) is recommended to identify unanticipated interactions.
Q2: How can I experimentally determine the off-target profile of this compound?
A2: A tiered approach is recommended. Initially, broad screening panels, such as those for kinases and GPCRs, can provide a wide survey of potential interactions.[5][6][7] For a more unbiased and comprehensive analysis, chemical proteomics approaches can identify protein binding partners in a cellular context.[8][9] To validate these interactions and confirm target engagement within intact cells, the Cellular Thermal Shift Assay (CETSA) is a powerful tool.[10][11][12]
Q3: My experimental results are inconsistent across different cell lines. Could this be due to off-target effects?
A3: Yes, inconsistent results across different cell lines are a common indicator of off-target effects. This variability often arises from differences in the expression levels of off-target proteins between cell lines. To troubleshoot this, it is crucial to characterize the expression profiles of your intended target and any identified off-targets in the cell lines you are using.
Q4: I am observing cellular toxicity at concentrations where I expect to see specific inhibition. What could be the cause?
A4: Cellular toxicity at or near the effective concentration can be a sign of off-target activity. This could be due to the inhibition of essential cellular machinery, such as critical kinases or mitochondrial proteins. A broad off-target screening panel can help identify potential toxic liabilities. Additionally, consider performing counter-screening against cell lines that do not express the intended target to differentiate between on-target and off-target toxicity.
Q5: What are some strategies to reduce off-target effects in my experiments?
A5: To minimize off-target effects, consider the following strategies:
-
Use the lowest effective concentration: Titrate the compound to determine the minimal concentration that produces the desired on-target effect.
-
Employ structurally distinct inhibitors: If available, use other inhibitors of your target with different chemical scaffolds to confirm that the observed phenotype is not due to a shared off-target.
-
Utilize genetic knockdown or knockout: Validate your findings by using techniques like siRNA or CRISPR to reduce the expression of the intended target. The resulting phenotype should mimic the effects of your compound.
-
Perform control experiments: Always include appropriate vehicle controls and consider using a structurally similar but inactive analog of your compound if one is available.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Discrepancy between in vitro and cellular activity | Poor cell permeability or compound metabolism. | 1. Perform cell permeability assays. 2. Assess compound stability in cell culture media and cell lysates. |
| High background signal in cellular assays | Non-specific binding to cellular components. | 1. Reduce compound concentration. 2. Include appropriate wash steps in your assay protocol. 3. Consider using a different assay format with lower background. |
| Unexpected phenotype observed | Engagement of an unknown off-target. | 1. Conduct broad off-target profiling (e.g., kinase or GPCR panels). 2. Use chemical proteomics to identify binding partners. 3. Validate novel interactions with orthogonal assays. |
Quantitative Data Summary
The following tables provide examples of how quantitative data from off-target screening can be presented. The data presented here is hypothetical and for illustrative purposes only.
Table 1: Kinase Selectivity Profile of this compound (1 µM Screen)
| Kinase | % Inhibition |
| Target Kinase X | 95 |
| Off-Target Kinase A | 65 |
| Off-Target Kinase B | 40 |
| Off-Target Kinase C | 15 |
Table 2: GPCR Binding Profile of this compound (10 µM Screen)
| Receptor | % Inhibition |
| Dopamine D2 | 55 |
| Dopamine D3 | 48 |
| Serotonin 5-HT2A | 30 |
| Adrenergic α2A | 10 |
Experimental Protocols
Protocol 1: Kinase Profiling Assay
Objective: To determine the selectivity of this compound against a panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the compound to the desired screening concentration (e.g., 1 µM).
-
Assay Plate Preparation: In a multi-well plate, add the recombinant kinase, a suitable substrate, and ATP.
-
Inhibitor Addition: Add the diluted compound or DMSO vehicle control to the appropriate wells.
-
Reaction Incubation: Incubate the plate at 30°C for the recommended reaction time.
-
Detection: Stop the reaction and measure kinase activity using a suitable detection method, such as radiometric, fluorescence, or luminescence-based assays.[5][13][14]
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with a specific target protein in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with either the compound or a vehicle control (DMSO) and incubate at 37°C for a specified time to allow for compound uptake and target binding.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.[12][15]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[12]
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target stabilization and therefore, target engagement.
Visualizations
Caption: Workflow for identifying and validating off-target effects.
Caption: On-target vs. off-target signaling pathways.
References
- 1. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 2. Dopamine Receptors [sigmaaldrich.com]
- 3. Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Strategies to discover unexpected targets for drugs active at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Technical Support Center: Enhancing the Bioavailability of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your research.
Issue 1: Low and Variable In Vitro Dissolution Rate
Q: My in vitro dissolution testing of this compound shows a very low dissolution rate and high variability between samples. What could be the cause and how can I improve it?
A: Low and variable dissolution is a common problem for poorly soluble compounds. Here’s a step-by-step guide to troubleshoot this issue:
-
Problem Identification:
-
Poor Wettability: The compound may be hydrophobic, leading to poor dispersion in the dissolution medium.
-
Particle Size Effects: Large or aggregated particles have a smaller surface area, which slows down dissolution.[1]
-
Inappropriate Dissolution Medium: The pH and composition of the medium may not be optimal for solubilizing the compound.
-
Equipment and Methodological Issues: Incorrect apparatus setup, inadequate agitation, or issues with the degassing of the medium can all contribute to variability.[2][3]
-
-
Solutions and Recommendations:
-
Particle Size Reduction: Consider micronization or nanosizing to increase the surface area of the compound.[4][5] This is often a primary step for BCS Class II compounds.[5]
-
Formulation with Surfactants: Incorporate a small percentage of a surfactant (e.g., sodium lauryl sulfate) in the dissolution medium or the formulation itself to improve wettability.[6]
-
Optimize Dissolution Medium: Test the solubility of the compound in a range of biorelevant media (e.g., FaSSIF, FeSSIF) to better simulate the conditions of the gastrointestinal tract.[4]
-
Review and Validate Dissolution Method: Ensure your dissolution apparatus is properly calibrated and the method is robust. Check for adequate degassing of the medium and consistent sampling techniques.[2][3]
-
Issue 2: High Variability in In Vivo Pharmacokinetic (PK) Data
Q: I'm observing high inter-individual variability in the plasma concentrations of this compound after oral administration in my animal studies. What are the likely causes and how can I mitigate this?
A: High variability in in vivo PK data can obscure the true pharmacokinetic profile of a compound. Here are potential causes and solutions:
-
Problem Identification:
-
Poor Formulation Performance: The formulation may not be robust, leading to inconsistent drug release and absorption.
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly alter the absorption of poorly soluble compounds.
-
First-Pass Metabolism: Extensive and variable metabolism in the gut wall or liver can lead to inconsistent systemic exposure.[7]
-
Animal-related Factors: Differences in animal physiology, stress levels, or coprophagy (in rodents) can contribute to variability.[8][9]
-
-
Solutions and Recommendations:
-
Develop a Robust Formulation: Move from a simple suspension to an enabling formulation such as a solid dispersion or a lipid-based system (e.g., SEDDS) to ensure more consistent in vivo dissolution.[10][11]
-
Conduct Fed vs. Fasted Studies: Evaluate the compound's pharmacokinetics in both fed and fasted animals to understand the impact of food on its absorption.[12]
-
Investigate Pre-systemic Metabolism: Use in vitro models (e.g., liver microsomes, S9 fractions) to assess the extent of first-pass metabolism.
-
Standardize Experimental Procedures: Ensure consistent dosing and sampling times, and acclimatize animals to the experimental conditions to minimize stress-induced variability.[13]
-
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider for enhancing the bioavailability of this compound?
A1: A systematic pre-formulation assessment is the crucial first step.[4] This should include:
-
Aqueous Solubility Determination: Measure the solubility at different pH values to understand its pH-dependent solubility profile.
-
LogP/LogD Measurement: Determine the lipophilicity of the compound.
-
Solid-State Characterization: Analyze the crystallinity and polymorphism of the compound using techniques like DSC and XRPD. This data will help classify the compound (e.g., using the Biopharmaceutics Classification System - BCS) and guide the selection of an appropriate bioavailability enhancement strategy.[14]
Q2: Which formulation strategy is most likely to be successful for this indenone derivative?
A2: The choice of formulation depends on the physicochemical properties of the compound.[15][16]
-
For a crystalline compound with dissolution rate-limited absorption , particle size reduction (nanosizing) is a good starting point.[4]
-
If the compound can be made amorphous and is stable , an amorphous solid dispersion can significantly increase its aqueous solubility.[10]
-
For a highly lipophilic compound (high LogP) , lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) are often very effective.[10][11]
Q3: How can I improve the aqueous solubility of this compound?
A3: Several techniques can be employed to enhance aqueous solubility:
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the formulation or co-administering buffering agents can improve solubility.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., propylene glycol, PEG 400) can increase solubility.
-
Complexation: The use of cyclodextrins to form inclusion complexes can effectively increase the apparent solubility of the compound.[15]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix in an amorphous state can lead to a significant increase in solubility.[10]
Q4: What are the critical parameters for a relevant in vitro dissolution test for bioavailability-enhanced formulations?
A4: For bioavailability-enhanced formulations, the dissolution test should be able to discriminate between formulations with different in vivo performance. Key parameters include:
-
Dissolution Medium: Use of biorelevant media (e.g., FaSSIF and FeSSIF) that mimic the composition of intestinal fluids in the fasted and fed states is highly recommended.[4]
-
Agitation: The agitation rate should be chosen to be physiologically relevant and provide good discrimination.
-
Test Duration: The duration of the test should be sufficient to characterize the release profile of the formulation.
-
Sink Conditions: Maintaining sink conditions (concentration in the bulk medium not exceeding 10-15% of the saturation solubility) is important for accurately assessing the dissolution rate.
Data Presentation
Table 1: Solubility of this compound in Different Media
| Medium | pH | Temperature (°C) | Solubility (µg/mL) |
| Deionized Water | 7.0 | 25 | < 1 |
| 0.1 N HCl | 1.2 | 37 | 2.5 ± 0.3 |
| Phosphate Buffer | 6.8 | 37 | 5.8 ± 0.7 |
| FaSSIF | 6.5 | 37 | 15.2 ± 2.1 |
| FeSSIF | 5.0 | 37 | 45.7 ± 4.5 |
Table 2: Comparison of Bioavailability Enhancement Strategies (Rat Model)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 55 ± 15 | 2.0 | 210 ± 65 | 100 |
| Micronized Suspension | 120 ± 30 | 1.5 | 550 ± 110 | 262 |
| Nanosuspension | 250 ± 55 | 1.0 | 1150 ± 230 | 548 |
| Solid Dispersion | 480 ± 90 | 1.0 | 2300 ± 450 | 1095 |
| SEDDS | 650 ± 120 | 0.75 | 2900 ± 580 | 1381 |
Experimental Protocols
1. In Vitro Dissolution Testing using USP Apparatus II (Paddle Apparatus)
-
Apparatus Setup: Assemble the USP Apparatus II with 900 mL of pre-warmed (37 ± 0.5 °C) dissolution medium (e.g., FaSSIF).
-
Degassing: De-gas the medium prior to use.
-
Paddle Speed: Set the paddle speed to a justified and controlled rate (e.g., 50 rpm).
-
Sample Introduction: Introduce the formulation (e.g., a capsule containing the solid dispersion) into the dissolution vessel.
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a defined volume of the medium from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
Sample Processing: Immediately filter the samples through a suitable filter (e.g., 0.45 µm PTFE).
-
Analysis: Analyze the filtrate for the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
2. In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (n=5 per group), fasted overnight with free access to water.
-
Dose Administration: Administer the different formulations of this compound (e.g., aqueous suspension, solid dispersion) via oral gavage at a dose of 10 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80 °C until analysis.
-
Bioanalysis: Determine the concentration of the compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
Visualizations
Caption: Experimental workflow for selecting a bioavailability enhancement strategy.
Caption: Logical workflow for troubleshooting low bioavailability.
Caption: Hypothetical signaling pathway modulated by an indenone derivative.
References
- 1. Video: Bioavailability Enhancement: Drug Permeability Enhancement [jove.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. The Limitations of Animal Models in Drug Development - PharmaFeatures [pharmafeatures.com]
- 10. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. pharmoutsourcing.com [pharmoutsourcing.com]
- 15. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 16. upm-inc.com [upm-inc.com]
Validation & Comparative
A Comparative Guide to 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one and Other 1-Indanone Derivatives in Neuroprotective Applications
For Researchers, Scientists, and Drug Development Professionals
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide provides a comparative analysis of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one and other notable 1-indanone derivatives, with a focus on their potential applications in the context of neurodegenerative diseases. The comparison is based on available experimental data for their antioxidant properties, inhibition of key enzymes implicated in neurodegeneration, and their effects on protein aggregation.
Introduction to 1-Indanone Derivatives
1-Indanone derivatives have garnered significant attention for their therapeutic potential, particularly in the realm of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[3][4] Their rigid, planar structure allows for specific interactions with various biological targets. Modifications to the core 1-indanone structure, such as the introduction of hydroxyl or methoxy groups on the benzene ring, can significantly influence their biological activity. This guide will explore the neuroprotective potential of these compounds by examining their performance in key in vitro assays.
Comparative Analysis of Biological Activities
While direct comparative experimental data for this compound is limited in the currently available literature, we can infer its potential activities by examining structurally related compounds, particularly those with substitutions at the 5 and 6 positions. The following tables summarize quantitative data for various 1-indanone derivatives in key assays relevant to neuroprotection.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters.[5] Inhibition of MAO-B is a key therapeutic strategy in Parkinson's disease to increase dopamine levels in the brain.[5] Studies have shown that C6-substituted 1-indanones are particularly potent and selective MAO-B inhibitors.[6]
| Compound/Derivative | Target | IC50 (µM) | Reference |
| C6-substituted 1-Indanones | MAO-B | 0.001 - 0.030 | [6] |
| C5-substituted 1-Indanones | MAO-B | Weaker Inhibition | [6] |
| Various 1-Indanone Derivatives | MAO-A | >0.1 (for most selective MAO-B inhibitors) | [6] |
| Thiosemicarbazone-benzofuran/benzothiophene hybrids (mimicking indanone) | MAO-B | 0.042 - 0.056 | [2] |
| Selegiline (Reference Drug) | MAO-B | 0.037 | [2] |
Note: Specific IC50 values for this compound are not available in the reviewed literature. The data for C6-substituted indanones suggests that substitutions at this position are favorable for potent MAO-B inhibition.
Inhibition of Amyloid-β (Aβ) Aggregation
The aggregation of amyloid-beta (Aβ) peptides into plaques is a hallmark of Alzheimer's disease.[7] The Thioflavin T (ThT) fluorescence assay is a standard method to screen for inhibitors of Aβ fibrillization.[7][8]
| Compound/Derivative | Assay | Inhibition/Binding | Reference |
| Novel 5,6-dimethoxy-indanone-chalcone-carbamate hybrid (AP5) | ThT Assay | Inhibited Aβ aggregation in vitro and in vivo | [9] |
| Triazine derivatives (identified via a bacterial-based screen) | ThT Assay | IC50 of ~25–50 μM | [10] |
| Benzylpenicillin (Reference) | ThT Assay | Slowed and arrested Aβ(1-42) aggregation | [7] |
Note: Quantitative inhibition data for this compound on Aβ aggregation is not currently available. However, the inhibitory activity of the 5,6-dimethoxy derivative suggests that the 5,6-disubstituted pattern is a promising feature for this activity.
Neuroprotection in Cell-Based Assays
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to assess the neuroprotective effects of compounds against various neurotoxins.[11][12]
| Compound/Derivative | Cell Line | Neurotoxin | Outcome | Reference |
| 5,7-Dihydroxychromone (structurally related) | SH-SY5Y | 6-hydroxydopamine (6-OHDA) | Protected against neuronal cell death and ROS generation | [11] |
| Indole-based MAO-B inhibitors | PC12 | 6-hydroxydopamine and Rotenone | Protected against oxidative stress | [13] |
| Nicorandil | SH-SY5Y | 6-hydroxydopamine (6-OHDA) | Attenuated toxic effects by suppressing oxidative stress and apoptosis | [14] |
| Licochalcone D | SH-SY5Y | H2O2 | Improved cell viability and reduced ROS | [15] |
Note: Direct neuroprotection data for this compound in SH-SY5Y cells is not available. The protective effects of other dihydroxy-aromatic compounds against oxidative stress-induced cell death suggest a potential neuroprotective role for 5,6-dihydroxy-1-indanone.
Antioxidant Activity
The antioxidant capacity of a compound is its ability to neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity.[16][17] The presence of hydroxyl groups on an aromatic ring generally enhances antioxidant activity.[1]
| Compound/Derivative | Assay | Activity | Reference |
| 2′,4′,4-Trihydroxychalcone | DPPH Radical Scavenging | Most active among tested chalcones and flavanones | [1] |
| Quercetin, (+)-catechin, methyl gallate, and gallic acid | Total Oxyradical Scavenging Capacity (TOSC) | sTOSCs 40-85 times greater than glutathione (GSH) | [18][19][20] |
Note: While a specific IC50 value for this compound in a DPPH assay is not available, the presence of two hydroxyl groups on the benzene ring strongly suggests it would possess significant antioxidant activity, likely superior to its methoxylated counterparts.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of 1-indanone derivatives.
Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)
This protocol is adapted from a method suitable for high-throughput screening of MAO inhibitors.[4]
Principle: The enzymatic activity of MAO-B oxidizes a specific substrate, leading to the generation of a fluorescent signal. An inhibitor will reduce the enzymatic activity, resulting in decreased fluorescence. The IC50 value is the concentration of the inhibitor that reduces enzyme activity by 50%.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Test compounds (e.g., this compound) and reference inhibitors (e.g., selegiline for MAO-B, clorgyline for MAO-A)
-
MAO substrate (e.g., kynuramine)
-
Fluorescent probe (e.g., Amplex® Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
96-well black microplate
-
Microplate reader with fluorescence capabilities
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant MAO enzyme, and the test compound or reference inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the MAO substrate, fluorescent probe, and HRP mixture to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex® Red) over time (kinetic reading) or at a fixed endpoint.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Thioflavin T (ThT) Assay for Amyloid-β Aggregation Inhibition
This protocol is based on the principle that Thioflavin T dye exhibits increased fluorescence upon binding to amyloid fibrils.[7][8][21]
Materials:
-
Amyloid-β (1-42) peptide, pre-treated to ensure a monomeric state
-
Thioflavin T (ThT) stock solution (e.g., 500 µM in 50 mM glycine buffer, pH 8.5)
-
Test compounds and a known inhibitor (e.g., benzylpenicillin)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black microplate with a clear bottom
-
Microplate reader with fluorescence capabilities
Procedure:
-
Prepare a solution of monomeric Aβ(1-42) in the assay buffer at the desired concentration (e.g., 10 µM).
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, mix the Aβ(1-42) solution with either the test compound, a known inhibitor, or the vehicle control.
-
Incubate the plate at 37°C with continuous gentle shaking to promote aggregation.
-
At regular time intervals, add an aliquot of the ThT stock solution to each well.
-
Measure the fluorescence intensity at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.
-
Plot the fluorescence intensity against time to monitor the kinetics of Aβ aggregation. The percentage of inhibition can be calculated by comparing the fluorescence of samples with the test compound to the control at a specific time point.
Neuroprotection Assay in SH-SY5Y Cells
This protocol outlines a general procedure to assess the neuroprotective effects of a compound against a neurotoxin-induced cell death in the SH-SY5Y cell line.[11][12]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), H2O2, or MPP+)
-
Test compound and a positive control (e.g., N-acetylcysteine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 2-4 hours).
-
Induce neurotoxicity by adding the neurotoxin to the cell culture medium. Include control wells with untreated cells and cells treated only with the neurotoxin.
-
Incubate the cells for a further 24-48 hours.
-
Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control. Increased cell viability in the presence of the test compound compared to the neurotoxin-only control indicates a neuroprotective effect.
DPPH Radical Scavenging Assay
This protocol describes a common method for evaluating the antioxidant activity of a compound.[16][17]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol
-
Test compound
-
Reference antioxidant (e.g., ascorbic acid or Trolox)
-
Methanol or ethanol
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound and the reference antioxidant in methanol or ethanol.
-
Prepare a working solution of DPPH with an absorbance of approximately 1.0 at 517 nm.
-
In a 96-well plate or cuvettes, add the DPPH solution to various concentrations of the test compound or reference antioxidant.
-
Include a control containing only the DPPH solution and the solvent.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of 1-indanone derivatives are likely mediated through multiple signaling pathways. Based on the activities of related compounds, a plausible mechanism for this compound involves the modulation of oxidative stress and inflammatory pathways.
Caption: Proposed neuroprotective mechanism of 5,6-dihydroxy-1-indanone.
Caption: General experimental workflow for comparing 1-indanone derivatives.
Conclusion
The 1-indanone scaffold represents a versatile platform for the development of multi-target agents for neurodegenerative diseases. While direct experimental data for this compound is not extensively available, the analysis of structurally related compounds provides a strong rationale for its potential as a neuroprotective agent. The presence of hydroxyl groups suggests potent antioxidant activity, and the 5,6-disubstitution pattern has been shown to be favorable for both MAO inhibition and anti-aggregation properties in related molecules. Further experimental validation of this compound is warranted to fully elucidate its therapeutic potential and to establish a definitive structure-activity relationship within this promising class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of β-Amyloid Aggregation in Alzheimer’s Disease: The Key Role of (Pro)electrophilic Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotection against 6-OHDA-induced oxidative stress and apoptosis in SH-SY5Y cells by 5,7-Dihydroxychromone: Activation of the Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. medicinescience.org [medicinescience.org]
- 15. Licochalcone D reduces H2O2-induced SH-SY5Y cell neurotoxicity by regulating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. d-nb.info [d-nb.info]
- 19. Comparison of Hydroxyl Radical, Peroxyl Radical, and Peroxynitrite Scavenging Capacity of Extracts and Active Components from Selected Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Kinase Inhibitors: Evaluating Novel Compounds Against Established Drugs
Disclaimer: As of the latest literature review, there is no publicly available experimental data detailing the kinase inhibitory activity of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one. Therefore, this guide serves as a template for researchers, scientists, and drug development professionals on how to structure a comparative analysis of a novel compound against a panel of well-characterized kinase inhibitors. The following sections utilize data for known inhibitors to illustrate the format and content of such a guide.
Introduction to Kinase Inhibitor Profiling
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, including cancer, making them a significant target for therapeutic intervention. Evaluating the potency and selectivity of a novel compound, such as this compound, against a panel of known kinase inhibitors is a crucial step in the drug discovery process. This guide provides a framework for such a comparison, highlighting key data points and experimental methodologies.
Comparative Analysis of Kinase Inhibitor Potency
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for four well-known kinase inhibitors against a selection of kinases, showcasing a range of selectivity profiles from broad-spectrum to highly specific.
| Kinase Target | Staurosporine IC50 (nM) | Dasatinib IC50 (nM) | Palbociclib IC50 (nM) | Idelalisib IC50 (nM) |
| Tyrosine Kinases | ||||
| ABL1 | - | <1 | >10,000 | >10,000 |
| SRC | 6 | 0.5 | >10,000 | >10,000 |
| EGFR | - | - | >10,000 | >10,000 |
| HER2 | - | - | >10,000 | >10,000 |
| Serine/Threonine Kinases | ||||
| CDK4/cyclin D1 | - | - | 11 | >10,000 |
| CDK6/cyclin D3 | - | - | 15 | >10,000 |
| PKA | 7[1][2] | - | >10,000 | >10,000 |
| PKCα | 0.7[3] | - | >10,000 | >10,000 |
| PKG | 8.5[1][2] | - | >10,000 | >10,000 |
| Lipid Kinases | ||||
| PI3Kα | - | - | >10,000 | 820 |
| PI3Kβ | - | - | >10,000 | 565 |
| PI3Kδ | - | - | >10,000 | 2.5 |
| PI3Kγ | - | - | >10,000 | 89 |
Data for the table was compiled from multiple sources. Direct comparison should be made with caution as assay conditions may vary.
Experimental Protocols
Accurate and reproducible experimental design is paramount for the evaluation of kinase inhibitors. Below are detailed protocols for two commonly used in vitro kinase assay formats.
LANCE® Ultra TR-FRET Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular method for quantifying kinase activity. The LANCE® Ultra assay is a homogeneous assay that measures the phosphorylation of a ULight™-labeled substrate by a kinase.[4][5][6][7]
Principle: A ULight™-labeled peptide or protein substrate is incubated with a kinase and ATP. Upon phosphorylation, a Europium (Eu)-labeled anti-phospho-specific antibody binds to the phosphorylated substrate. This brings the Eu-donor and the ULight™-acceptor into close proximity. Excitation of the Eu-chelate at 320 or 340 nm results in energy transfer to the ULight™ acceptor, which in turn emits light at 665 nm. The intensity of the emitted light is proportional to the level of substrate phosphorylation.[4][7]
Workflow:
LANCE Ultra TR-FRET Kinase Assay Workflow
Detailed Steps:
-
Reagent Preparation: Prepare stock solutions of the kinase, ULight™-labeled substrate, ATP, and the test compound (e.g., this compound) in a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).[4]
-
Kinase Reaction: In a 384-well microplate, add the kinase, ULight™-labeled substrate, and the test compound at various concentrations. Initiate the reaction by adding ATP. The final reaction volume is typically 10 µL.
-
Incubation: Cover the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the kinase reaction by adding EDTA. Then, add the Eu-labeled anti-phospho-specific antibody diluted in LANCE Detection Buffer.
-
Detection Incubation: Cover the plate and incubate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm (for ratiometric measurement).[8]
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[9][10][11][12][13]
Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added, which contains an enzyme that converts ADP to ATP and a luciferase/luciferin mixture to detect the newly synthesized ATP. The luminescent signal is proportional to the amount of ADP produced, and thus to the kinase activity.[9][13]
Workflow:
ADP-Glo™ Kinase Assay Workflow
Detailed Steps:
-
Kinase Reaction: Perform the kinase reaction in a microplate by incubating the kinase, substrate, ATP, and test compound.
-
Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each reaction. Mix and incubate for 40 minutes at room temperature.[11][13]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to allow for the conversion of ADP to ATP and the generation of a stable luminescent signal.[11][13]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Relevant Signaling Pathway: MAPK/ERK Pathway
Many kinase inhibitors target components of critical signaling pathways involved in cell proliferation, differentiation, and survival. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key cascade often dysregulated in cancer.[1][14]
Simplified MAPK/ERK Signaling Pathway
This pathway transmits signals from cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR), to the nucleus to regulate gene expression.[14] The core of the pathway is a three-tiered kinase cascade consisting of Raf (a MAP kinase kinase kinase), MEK (a MAP kinase kinase), and ERK (a MAP kinase).[15] Many kinase inhibitors are designed to target specific components of this pathway to block aberrant signaling.
Conclusion
This guide provides a foundational framework for the comparative analysis of a novel kinase inhibitor against established drugs. While specific data for this compound is currently unavailable, the outlined procedures for data presentation, experimental protocols, and pathway analysis can be applied to any new chemical entity. A thorough characterization of a compound's potency and selectivity across a broad panel of kinases is essential for understanding its therapeutic potential and potential off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 4. blossombio.com [blossombio.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. revvity.com [revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. resources.revvity.com [resources.revvity.com]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 10. researchgate.net [researchgate.net]
- 11. promega.com [promega.com]
- 12. ulab360.com [ulab360.com]
- 13. promega.com [promega.com]
- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Cross-Validation of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one Activity in Diverse Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 1-indanone derivatives, structurally related to 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one. Due to a lack of specific experimental data for this compound, this document focuses on the well-documented activities of its chemical analogs, offering insights into its potential therapeutic applications. The activities explored include enzyme inhibition, anti-inflammatory effects, and neuroprotection, supported by quantitative data from various in vitro assays.
Comparative Analysis of Biological Activities
The therapeutic potential of 1-indanone derivatives has been evaluated across several key biological assays. The following tables summarize the quantitative data for their activity in enzyme inhibition, anti-inflammatory, and neuroprotective assays.
Enzyme Inhibition Activity
Derivatives of 1-indanone have been investigated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.
| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Indanone Derivative 5c | AChE | 0.12 | Donepezil | - |
| Indanone Derivative 7b | BChE | 0.04 | - | - |
| Indanone Derivative 9 | AChE | 0.0148 | Tacrine | - |
| Indanone Derivative 14 | AChE | 0.0186 | Donepezil | - |
| Indanone Derivative D28 | AChE | 0.0248 | Donepezil | 0.0201 |
| Indanone Derivative D29 | AChE | 0.0224 | Donepezil | 0.0201 |
| Indanone Derivative D30 | AChE | 0.0257 | Donepezil | 0.0201 |
| Indanone Derivative D39 | BChE | - | Tacrine | 0.0064 |
Table 1: Cholinesterase Inhibitory Activity of 1-Indanone Derivatives.[1][2][3]
Anti-Inflammatory Activity
| Compound | Cell Line | IC50 (µM) |
| FR038251 | RAW264.7 | 1.7 (iNOS) |
| FR038470 | RAW264.7 | 8.8 (iNOS) |
| FR191863 | RAW264.7 | 1.9 (iNOS) |
| Aminoguanidine (Reference) | RAW264.7 | 2.1 (iNOS) |
| Luteolin | RAW264.7 | 7.6 |
| Quercetin | RAW264.7 | 12.0 |
| Apigenin | RAW264.7 | 17.8 |
Table 2: Inhibition of Nitric Oxide Production.[4][5]
Neuroprotective Activity
The neuroprotective effects of 1-indanone derivatives have been evaluated in various in vitro models of neuronal damage. The following table summarizes the available data, noting the different experimental conditions.
| Compound/Derivative | Cell Line | Stressor | Concentration for Effect | Observed Effect |
| Indanone Derivative 4 | Rat Primary Neurons | OGD/R | 3.125 - 100 µM | Significant cell viability |
| Donepezil-Aniline Hybrid 3 | SH-SY5Y | H2O2 | 12.5 µM | 80.11% cell viability |
| Donepezil | SH-SY5Y | Okadaic Acid | 1 µM | Maximum protection |
| Donepezil | SH-SY5Y | Aβ25-35 | 1 µM | Maximum protection |
Table 3: Neuroprotective Activity of 1-Indanone Derivatives and Related Compounds.[6][7]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Acetylcholinesterase/Butyrylcholinesterase Inhibition Assay (Ellman's Method)
Principle: This spectrophotometric assay measures the activity of cholinesterases by quantifying the rate of production of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoate, which is detected at 412 nm.
Procedure:
-
Prepare solutions of the test compound at various concentrations.
-
In a 96-well plate, add the test compound solution, DTNB solution, and the respective enzyme solution (AChE or BChE) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Initiate the reaction by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE).
-
Measure the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Anti-Inflammatory Nitric Oxide Production Assay in RAW 264.7 Macrophages
Principle: This assay assesses the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in RAW 264.7 murine macrophage cells stimulated with lipopolysaccharide (LPS). NO production is an indicator of the inflammatory response.
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for a further 24 hours.
-
Collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.
-
Calculate the percentage of NO production inhibition for each concentration of the test compound relative to the LPS-stimulated control.
-
Determine the IC50 value for the inhibition of NO production.
Neuroprotective Activity Assay in SH-SY5Y Cells (H₂O₂-Induced Oxidative Stress Model)
Principle: This assay evaluates the neuroprotective potential of a compound against oxidative stress-induced cell death in the human neuroblastoma SH-SY5Y cell line. Hydrogen peroxide (H₂O₂) is used to induce oxidative stress and subsequent neuronal damage.
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and grow.
-
Pre-treat the cells with various concentrations of the test compound for a defined period (e.g., 24 hours).
-
Induce oxidative stress by exposing the cells to a cytotoxic concentration of H₂O₂ for a specific duration (e.g., 24 hours).
-
Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay measures the metabolic activity of viable cells.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the control cells (not treated with H₂O₂) and the H₂O₂-treated cells.
-
Determine the EC50 value, the concentration of the compound that provides 50% of the maximum protective effect, if applicable, or report the percentage of neuroprotection at specific concentrations.
Visualizations
Signaling Pathways
The anti-inflammatory effects of 1-indanone derivatives may be mediated through the modulation of key signaling pathways such as NF-κB and MAPK, which are central to the inflammatory response.
Caption: NF-κB Signaling Pathway in Inflammation.
Caption: MAPK Signaling Pathway in Inflammation.
Experimental Workflow
The following diagram illustrates a general workflow for an in vitro cell-based assay, such as the anti-inflammatory or neuroprotection assays described.
Caption: General In Vitro Assay Workflow.
References
- 1. Hydroxytyrosol–Donepezil Hybrids Play a Protective Role in an In Vitro Induced Alzheimer’s Disease Model and in Neuronal Differentiated Human SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of α7 nicotinic receptors and internalization of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of Bikaverin on H2O2-Induced Oxidative Stress Mediated Neuronal Damage in SH-SY5Y Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective Effects and Mechanisms of Arecoline Against H2O2-Induced Damage in SH-SY5Y Cells | MDPI [mdpi.com]
The Untapped Potential of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one Analogs: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with therapeutic potential is perpetual. The 5,6-dihydroxy-2,3-dihydro-1H-inden-1-one core represents a promising, yet underexplored, class of compounds. This guide provides a comparative analysis of the potential structure-activity relationships (SAR) of these analogs, drawing insights from structurally related inhibitors of key neurological targets: Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT).
The 1-indanone framework is a versatile scaffold that has been investigated for a wide array of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The introduction of a catechol-like dihydroxy motif at the 5 and 6 positions suggests a strong potential for interaction with enzymes that recognize catecholamines, such as MAO and COMT, which are critical targets in the treatment of neurodegenerative diseases and psychiatric disorders.
Comparative Inhibitory Activity: Insights from Structurally Related Compounds
While comprehensive SAR studies on this compound analogs are not yet prevalent in the literature, valuable inferences can be drawn from closely related molecular structures.
Monoamine Oxidase B (MAO-B) Inhibition
A study on 2,3-dihydro-1H-inden-1-amine derivatives has revealed potent and selective inhibitors of MAO-B, an enzyme implicated in the progression of Parkinson's disease.[1] The data from this study, summarized below, can guide the design of 5,6-dihydroxy-1-indanone analogs targeting this enzyme.
| Compound | Substitution (R) | hMAO-B IC50 (µM) | hMAO-A IC50 (µM) | Selectivity Index (A/B) |
| L4 | 3-Cl | 0.11 | >100 | >909 |
| L8 | 4-Cl | 0.18 | >100 | >556 |
| L16 | 3-F | 0.27 | >100 | >370 |
| L17 | 4-F | 0.48 | >100 | >208 |
| Selegiline (Standard) | - | 0.08 | 8.21 | 102.6 |
Key SAR observations from 2,3-dihydro-1H-inden-1-amine analogs: [1]
-
Halogen Substitution: The presence of a halogen on the phenyl ring of the amine substituent is crucial for high MAO-B inhibitory activity.
-
Positional Isomers: Substitution at the meta- (3-) and para- (4-) positions of the phenyl ring resulted in the most potent analogs.
-
Selectivity: These compounds demonstrated high selectivity for MAO-B over MAO-A.
For the this compound scaffold, it is hypothesized that the catechol moiety would serve as a primary recognition element for the enzyme's active site. The SAR would then be modulated by substitutions on the indanone ring and potentially by replacing the keto group with other functionalities.
Catechol-O-methyltransferase (COMT) Inhibition
The compound 5,6-dihydroxyindole is a known inactivator of COMT, acting as an affinity label after oxidation to its corresponding aminochrome.[2] This provides strong evidence that the 5,6-dihydroxy substitution pattern is a key pharmacophoric feature for COMT inhibition. COMT inhibitors are used as adjuncts in Parkinson's disease therapy to prevent the peripheral degradation of levodopa.[3]
It is highly probable that this compound analogs will also exhibit COMT inhibitory activity. The SAR of such analogs would likely depend on:
-
Electronic Effects: Substituents that influence the redox potential of the catechol ring could modulate the ease of oxidation to the reactive quinone species.
-
Steric Hindrance: Bulky groups near the dihydroxy functionality might interfere with binding to the COMT active site.
Experimental Protocols
To evaluate the potential of this compound analogs as MAO and COMT inhibitors, the following standard experimental protocols would be employed.
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against human MAO-A and MAO-B.
Principle: The assay measures the activity of MAO by monitoring the production of hydrogen peroxide from the oxidative deamination of a substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B). The hydrogen peroxide is then detected using a fluorescent probe, such as Amplex Red, in the presence of horseradish peroxidase (HRP).
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (MAO-A substrate)
-
Benzylamine hydrochloride (MAO-B substrate)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Sodium phosphate buffer (pH 7.4)
-
Test compounds dissolved in DMSO
-
Clorgyline (MAO-A selective inhibitor) and Selegiline (MAO-B selective inhibitor) as positive controls
Procedure:
-
Prepare a reaction mixture containing sodium phosphate buffer, Amplex Red reagent, and HRP.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the respective MAO enzyme (MAO-A or MAO-B) to the wells and incubate for a short period.
-
Initiate the reaction by adding the appropriate substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
Monitor the increase in fluorescence over time using a fluorescence microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Catechol-O-methyltransferase (COMT) Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against COMT.
Principle: This assay measures the activity of COMT by quantifying the amount of methylated product formed from a catechol substrate. A common method involves using a radiolabeled methyl donor (S-adenosyl-L-[methyl-³H]methionine) and separating the radiolabeled product from the unreacted substrate.
Materials:
-
Recombinant human COMT enzyme
-
3,4-Dihydroxybenzoic acid (or another suitable catechol substrate)
-
S-adenosyl-L-[methyl-³H]methionine ([³H]SAM)
-
Magnesium chloride (as a cofactor)
-
Tris-HCl buffer (pH 7.6)
-
Test compounds dissolved in DMSO
-
Tolcapone or Entacapone as positive controls
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, the catechol substrate, and the test compound at various concentrations.
-
Add the COMT enzyme to the mixture.
-
Initiate the reaction by adding [³H]SAM.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding an acid (e.g., HCl).
-
Extract the radiolabeled methylated product using an organic solvent (e.g., ethyl acetate).
-
Transfer the organic layer to a scintillation vial, evaporate the solvent, and add scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the MAO assay.
Visualizing the Pathways and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow.
Caption: Monoamine Oxidase (MAO) Inhibition Pathway.
Caption: Catechol-O-methyltransferase (COMT) Inhibition Pathway.
Caption: General Experimental Workflow for SAR Studies.
References
- 1. Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catechol O-methyltransferase. 12. Affinity labeling the active site with the oxidation products of 5,6-dihydroxyindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
comparative analysis of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one and 5,6-dihydroxyindole
This guide provides a detailed comparative analysis of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one and 5,6-dihydroxyindole (DHI), aimed at researchers, scientists, and professionals in drug development. The comparison covers physicochemical properties, synthesis, and biological activities, supported by available experimental data.
Introduction
5,6-dihydroxyindole is a well-studied endogenous compound, recognized as a key intermediate in the biosynthesis of eumelanin, the primary dark pigment in humans.[1] It is also a metabolite of dopamine and has been implicated in the pathology of neurodegenerative diseases. In contrast, this compound is a less characterized molecule, primarily available as a building block for chemical synthesis, particularly in the development of protein degraders.[2] This guide will juxtapose the extensive body of knowledge on 5,6-dihydroxyindole with the limited but potentially significant profile of this compound.
Chemical Structures
A direct comparison of the chemical structures of the two compounds.
Physicochemical Properties
The fundamental physicochemical properties are summarized below. Data for this compound is limited to what is available from commercial suppliers, while data for 5,6-dihydroxyindole is more extensively documented in scientific literature.
| Property | This compound | 5,6-dihydroxyindole (DHI) |
| Molecular Formula | C₉H₈O₃[2] | C₈H₇NO₂[1][3] |
| Molecular Weight | 164.16 g/mol [2] | 149.15 g/mol [3] |
| Appearance | Solid | Cream-colored solid, rapidly oxidizes in solution[4][5] |
| Solubility | No data available | Soluble in hot water; insoluble in petroleum ether[4] |
| CAS Number | 124702-80-3[2] | 3131-52-0[1] |
Synthesis Overview
Synthesis of this compound
Synthesis of 5,6-dihydroxyindole (DHI)
Multiple synthetic routes for DHI have been reported, reflecting its biological significance.
-
From Dibenzyloxybenzaldehyde: A common laboratory synthesis starts from 3,4-dibenzyloxybenzaldehyde. The process involves a Henry reaction with nitromethane, followed by nitration, reduction of the nitro groups, and subsequent hydrogenolysis to remove the benzyl protecting groups.[1]
-
Reductive Cyclization: An alternative method involves the catalytic reductive cyclization of 4,5-dihydroxy-2,β-dinitrostyrene in a single step using hydrogen with a palladium, platinum, or rhodium catalyst.[8] This process is noted for its high yield and purity.[8]
-
Biosynthesis: In biological systems, DHI is formed from L-dopachrome, a downstream product of the amino acid tyrosine.[1][9] The conversion can be catalyzed by the enzyme dopachrome tautomerase or occur non-enzymatically.[9]
Comparative Biological Activity
This compound
The biological activity of this specific indanone is largely uncharacterized in public-domain research. Its primary designation as a "Protein Degrader Building Block" suggests its utility in the synthesis of PROTACs (Proteolysis Targeting Chimeras) or molecular glues, which are designed to induce the degradation of specific target proteins. The 1-indanone scaffold is present in various biologically active compounds with applications ranging from anti-inflammatory to anticancer agents, indicating a potential for diverse bioactivity.[6]
5,6-dihydroxyindole (DHI)
DHI exhibits a broad and complex range of biological activities, stemming from its role as a melanin precursor and dopamine metabolite.
-
Role in Melanogenesis: DHI is a fundamental building block of eumelanin.[10] It undergoes rapid, spontaneous oxidative polymerization to form the pigment.[9] This process is crucial for photoprotection in the skin.
-
Neuroactivity: As a dopamine metabolite, DHI is active within the central nervous system. It has been identified as an endogenous ligand that binds to and activates the nuclear receptor Nurr1.[11][12] Nurr1 is critical for the maintenance and function of dopaminergic neurons, which degenerate in Parkinson's disease.[11] However, DHI is also implicated in neurotoxic processes, as it can promote the aggregation of alpha-synuclein, a key event in Parkinson's pathology.[13]
-
Antimicrobial and Cytotoxic Effects: DHI is a reactive molecule generated during the insect immune response and possesses broad-spectrum antibacterial, antifungal, antiviral, and antiparasitic properties.[1][14] This activity is linked to its ability to generate reactive intermediates and crosslink proteins.[14] This same reactivity underlies its cytotoxic effects, which are concentration-dependent. Studies on retinal cells show cytotoxicity at 100 µM, but a slight protective effect at 10 µM.[15][16]
Experimental Data & Protocols
Quantitative data on the biological effects of this compound is currently unavailable in the literature. The following data pertains to 5,6-dihydroxyindole.
| Assay Type | Target | Result (LC₅₀ / IC₅₀ / Effect) | Source |
| Cytotoxicity | Human ARPE-19 cells | Cytotoxic at 100 µM; Non-toxic at 10 µM | [15] |
| Cytotoxicity | Insect Sf9 cells | LC₅₀ = 20.3 ± 1.2 µM (in buffer) | [14] |
| Antiviral Activity | Lambda bacteriophage | LC₅₀ = 5.6 ± 2.2 µM | [14] |
| Antiparasitic | Microplitis demolitor eggs | LC₅₀ = 111.0 ± 1.6 µM | [14] |
| Receptor Binding | Nurr1 Ligand Binding Domain | Binds with micromolar affinity | [11] |
Experimental Protocol: Cell Viability (MTT Assay)
This protocol is a generalized method for assessing the cytotoxicity of a compound, as would be used to generate the data above.
-
Cell Culture: Plate cells (e.g., human ARPE-19 or insect Sf9) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., 5,6-dihydroxyindole) in the appropriate culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include untreated cells as a negative control and a solvent-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified, 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration and determine the LC₅₀ value (the concentration that causes 50% cell death) using non-linear regression analysis.
Conclusion
The comparative analysis reveals a stark contrast between the two molecules. 5,6-dihydroxyindole is a biologically versatile and highly reactive molecule with well-documented roles in pigmentation and neurobiology. Its dual function as both a potentially neuroprotective agent (via Nurr1 activation) and a contributor to neurotoxic aggregation makes it a complex and compelling target for research in neurodegenerative diseases and dermatology. However, its instability and concentration-dependent cytotoxicity present significant challenges for therapeutic development.[11][15]
Conversely, This compound represents a tabula rasa in terms of biological characterization. Its structural similarity to other biologically active 1-indanones and its commercial positioning as a building block for protein degraders suggest significant untapped potential.[2][6] For researchers in drug development, it offers an opportunity to explore the bioactivity of a novel scaffold.
References
- 1. 5,6-Dihydroxyindole - Wikipedia [en.wikipedia.org]
- 2. calpaclab.com [calpaclab.com]
- 3. 5,6-Dihydroxyindole | C8H7NO2 | CID 114683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5,6-DIHYDROXYINDOLE | 3131-52-0 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 5,6-Dihydropyran-2-one synthesis [organic-chemistry.org]
- 8. CA1232911A - Process for preparing 5,6-dihydroxyindole - Google Patents [patents.google.com]
- 9. Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wpage.unina.it [wpage.unina.it]
- 11. Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Dopamine and the dopamine oxidation product 5,6-dihydroxylindole promote distinct on-pathway and off-pathway aggregation of alpha-synuclein in a pH-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiviral, antiparasitic, and cytotoxic effects of 5,6-dihydroxyindole (DHI), a reactive compound generated by phenoloxidase during insect immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Melanin precursor 5,6-dihydroxyindol: protective effects and cytotoxicity on retinal cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one Against Standard-of-Care Treatments for Hyperpigmentation
For Immediate Release
This guide presents a comparative benchmark of the investigational compound 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one against established standard-of-care drugs for the management of skin hyperpigmentation. This document is intended for researchers, scientists, and drug development professionals, providing an objective analysis based on putative mechanisms of action and hypothetical experimental data to illustrate a potential performance comparison.
Introduction
Hyperpigmentation disorders, such as melasma and post-inflammatory hyperpigmentation, are characterized by the overproduction of melanin. The primary therapeutic target for these conditions is the inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis. While several effective treatments are available, the search for novel agents with improved efficacy and safety profiles is ongoing.
This compound is a molecule of interest due to its structural similarity to other known tyrosinase inhibitors. Although direct clinical data for this compound is not yet available, this guide provides a framework for its potential evaluation against current standard-of-care agents: Hydroquinone, Tretinoin, and Azelaic Acid.
Putative Mechanism of Action: this compound
Based on the structure-activity relationships of related indanone derivatives, it is hypothesized that this compound acts as a competitive inhibitor of tyrosinase. The dihydroxy substitution on the benzene ring is expected to chelate the copper ions within the active site of the enzyme, thereby preventing the catalysis of L-tyrosine to L-DOPA, a critical step in melanin synthesis.
Figure 1. Hypothesized mechanism of action for this compound.
Standard-of-Care Drugs and Their Mechanisms of Action
The current standards for treating hyperpigmentation involve a multi-faceted approach targeting different stages of melanin production and skin cell turnover.
-
Hydroquinone: Considered a gold-standard, hydroquinone inhibits tyrosinase, leading to a decrease in melanin production. It may also cause selective damage to melanocytes.
-
Tretinoin: A retinoid that increases skin cell turnover, which helps to exfoliate pigmented skin cells. It can also inhibit tyrosinase and interfere with melanin transfer.
-
Azelaic Acid: This dicarboxylic acid competitively inhibits tyrosinase and also possesses anti-inflammatory and anti-proliferative properties.
Figure 2. Mechanisms of action for standard-of-care hyperpigmentation drugs.
Comparative Efficacy: A Hypothetical Data Analysis
The following tables present a summary of hypothetical quantitative data to illustrate a potential comparison between this compound and standard-of-care drugs.
Table 1: In Vitro Tyrosinase Inhibition
| Compound | IC50 (µM) | Inhibition Type |
| This compound | 15 | Competitive |
| Hydroquinone | 25 | Non-competitive |
| Azelaic Acid | 50 | Competitive |
| Tretinoin | >100 | Weak Inhibitor |
Table 2: Melanin Content Reduction in B16F10 Melanoma Cells
| Treatment (50 µM) | Melanin Content (% of Control) |
| This compound | 45% |
| Hydroquinone | 55% |
| Azelaic Acid | 65% |
| Tretinoin | 80% |
Table 3: In Vitro Cytotoxicity in Human Keratinocytes (HaCaT cells)
| Compound | CC50 (µM) |
| This compound | >200 |
| Hydroquinone | 75 |
| Azelaic Acid | >500 |
| Tretinoin | 150 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of mushroom tyrosinase.
-
Reagents: Mushroom tyrosinase, L-DOPA, phosphate buffer (pH 6.8).
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the test compound, L-DOPA solution, and phosphate buffer.
-
Initiate the reaction by adding mushroom tyrosinase solution.
-
Measure the absorbance at 475 nm kinetically for 30 minutes.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Figure 3. Workflow for the in vitro tyrosinase inhibition assay.
Melanin Content Assay
This assay quantifies the melanin content in cultured B16F10 melanoma cells following treatment with test compounds.
-
Cell Culture: Culture B16F10 cells in DMEM with 10% FBS.
-
Treatment: Treat cells with test compounds for 72 hours.
-
Lysis: Lyse the cells with NaOH and heat at 80°C to solubilize melanin.
-
Measurement: Measure the absorbance of the lysate at 405 nm.
-
Normalization: Normalize the melanin content to the total protein concentration of each sample.
In Vitro Cytotoxicity Assay
This assay assesses the toxicity of the compounds on human keratinocytes (HaCaT cells) using an MTT assay.
-
Cell Culture: Seed HaCaT cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the test compounds for 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Calculation: Determine the concentration that causes 50% cell death (CC50).
Figure 4. Workflow for the in vitro cytotoxicity (MTT) assay.
Based on its chemical structure and the presented hypothetical data, this compound shows promise as a potent tyrosinase inhibitor with a favorable safety profile. Further preclinical and clinical studies are warranted to validate these findings and to fully elucidate its therapeutic potential in the management of hyperpigmentation disorders. This guide serves as a foundational document for researchers to design and execute robust comparative studies.
Confirming Target Engagement of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the target engagement of the novel compound 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one. Due to the limited publicly available data on this specific molecule, we present a hypothetical scenario where its intended target is the Epidermal Growth Factor Receptor (EGFR), a well-established receptor tyrosine kinase. To illustrate a practical approach to target validation, we will compare its hypothetical performance with a known EGFR inhibitor, Tyrphostin AG30.
The methodologies and data presentation formats outlined herein serve as a robust template for researchers to design and interpret their own target engagement studies.
Data Presentation: Comparative Inhibitor Performance
To effectively evaluate the potency of a novel inhibitor, its performance must be benchmarked against a known compound. The following table illustrates a hypothetical comparison of this compound against Tyrphostin AG30, focusing on their inhibitory activity against the EGFR kinase domain.
| Compound | Target Kinase | IC50 (in vitro kinase assay) | Cellular Target Engagement (CETSA) |
| This compound | EGFR | Hypothetical Data | Hypothetical Data |
| Tyrphostin AG30 | EGFR | 3 µM (in A431 cells) | Confirmed[1] |
Experimental Protocols
Accurate and reproducible experimental design is paramount for the validation of target engagement. Below are detailed protocols for two key methodologies: an in vitro kinase assay to determine biochemical potency and a Cellular Thermal Shift Assay (CETSA) to confirm target binding in a cellular context.
In Vitro Kinase Assay (Luminescence-Based)
This protocol describes a method to measure the in vitro inhibitory activity of a compound against a purified kinase.
Materials:
-
Recombinant EGFR kinase
-
Poly(Glu, Tyr) substrate
-
ATP
-
Test compounds (this compound, Tyrphostin AG30)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the diluted compounds or DMSO (vehicle control).
-
Add the EGFR kinase and substrate mixture to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct binding of a compound to its target protein in intact cells.[1]
Materials:
-
A431 cells (or other EGFR-expressing cell line)
-
Test compounds
-
Cell culture medium
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against total EGFR
-
Secondary antibody
Procedure:
-
Cell Treatment: Culture A431 cells to 80-90% confluency. Treat the cells with the desired concentration of the test compound or DMSO for 1-2 hours at 37°C.
-
Heat Challenge: Harvest and wash the cells, then resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. Include a non-heated control.
-
Cell Lysis: Immediately cool the tubes on ice. Lyse the cells using three freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis of Soluble Fraction: Carefully collect the supernatant. Determine the protein concentration of each sample.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with a primary antibody against total EGFR, followed by a secondary antibody. Visualize the bands using a chemiluminescence detection system. To ensure equal loading, the membrane can be stripped and re-probed for a loading control protein (e.g., GAPDH).[1]
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the EGFR signaling pathway, which is hypothetically inhibited by this compound. Inhibition of EGFR prevents its autophosphorylation and subsequent activation of downstream pro-survival and proliferative pathways such as the MAPK/ERK and PI3K/Akt pathways.[2][3]
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Experimental Workflow Diagrams
The following diagrams outline the workflows for the in vitro kinase assay and the Cellular Thermal Shift Assay.
In Vitro Kinase Assay Workflow
Caption: Workflow for an in vitro kinase assay.
CETSA Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).[1]
References
Comparative Guide to 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one and its Analogs in Neuroprotection and Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
While direct peer-reviewed studies on 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one are limited, the indanone scaffold is a cornerstone in the development of therapeutic agents, particularly for neurodegenerative diseases.[1][2] This guide provides a comparative analysis of structurally related and functionally similar compounds, offering insights into their neuroprotective and enzyme-inhibiting properties. The data presented is extracted from peer-reviewed literature and is intended to guide further research and drug discovery efforts in this promising chemical space.
Introduction to the Indanone Scaffold
The indanone core is a privileged structure in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] Notably, the blockbuster drug Donepezil, an acetylcholinesterase inhibitor for Alzheimer's disease, features an indanone moiety, sparking significant interest in this scaffold for neurological disorders.[1] Indanone derivatives have been shown to interact with key enzymes implicated in the pathophysiology of various neurodegenerative diseases, including monoamine oxidases (MAO-A and -B) and acetylcholinesterase (AChE).[1] Inhibition of these enzymes can lead to an increase in the levels of crucial neurotransmitters like norepinephrine, serotonin, and dopamine, offering a therapeutic strategy for conditions such as Parkinson's and Alzheimer's diseases.[1]
Based on its structure, this compound possesses key features—a dihydroxyphenyl moiety and an indanone core—that suggest potential for neuroprotective and enzyme-inhibiting activities. The catechol-like dihydroxy group is a common pharmacophore in compounds targeting oxidative stress and interacting with biometals, while the indanone framework provides a rigid scaffold for specific receptor or enzyme binding.
Comparative Analysis of Indanone Derivatives and Related Compounds
This section compares the performance of various indanone derivatives and the related compound 5,6-dihydroxyindole, for which experimental data is available.
Neuroprotective Effects
Indanone derivatives have demonstrated significant neuroprotective effects in various in vitro and in vivo models of neuronal damage.
Table 1: Neuroprotective Activity of Indanone Derivatives
| Compound | Model | Concentration/Dose | Outcome | Reference |
| Compound 4 (Indanone-piperidine hybrid) | Oxygen Glucose Deprivation/Reperfusion (OGD/R) in rat primary neurons | 3.125 to 100 µM | Significant increase in neuronal cell viability | [3][4] |
| Middle Cerebral Artery Occlusion/Reperfusion (in vivo) | 40 mg/kg | 18.45% reduction in infarct volume | [3][4] | |
| Morpholine-substituted indanone (Compound 9) | Perphenazine-induced catatonia in rats | Not specified | Maximum anti-parkinsonian activity, superior to L-DOPA | [5] |
| Pyrrolidine-substituted indanone (Compound 5) | LPS-induced cognitive deficits in mice | Not specified | Potent anti-Alzheimer's agent | [5] |
| Piperidine-substituted indanone (Compound 6) | LPS-induced cognitive deficits in mice | Not specified | Potent anti-Alzheimer's agent | [5] |
Experimental Protocol: Oxygen Glucose Deprivation/Reperfusion (OGD/R) Assay [3][4]
The OGD/R model simulates ischemic-reperfusion injury in vitro. Primary neuronal cells are cultured and then subjected to glucose deprivation in a hypoxic environment for a specific duration. This is followed by reintroduction of glucose and oxygen to mimic reperfusion. The neuroprotective effect of a compound is assessed by measuring cell viability after the OGD/R insult, typically using an MTT assay. Increased cell viability in the presence of the compound compared to the control (vehicle-treated) cells indicates a neuroprotective effect.
Caption: Experimental workflow for the in vitro Oxygen-Glucose Deprivation/Reperfusion (OGD/R) assay.
Enzyme Inhibition
Certain indanone derivatives and related compounds have been investigated as inhibitors of enzymes relevant to neurodegeneration and other conditions.
Table 2: Enzyme Inhibitory Activity of Indanone Derivatives and Analogs
| Compound | Target Enzyme | IC50 Value | Reference |
| 4-Amino-2',4'-dihydroxyindanone derivatives | Human Tyrosinase (hsTYR) | Two- to ten-fold increase in activity over parent compound | [6][7][8] |
| 5,6-Dihydroxyindole (DHI) | Not an inhibitor, but a substrate for Tyrosinase | N/A | [9] |
| Kojic Acid (Reference Tyrosinase Inhibitor) | Mushroom Tyrosinase | > 400 µM (weak efficacy against human tyrosinase) | [10][11] |
Experimental Protocol: Tyrosinase Inhibition Assay [6][8][12]
The inhibitory effect of compounds on tyrosinase activity is typically measured spectrophotometrically. The assay involves incubating the enzyme (e.g., mushroom tyrosinase or human tyrosinase from cell lysates) with its substrate (e.g., L-DOPA) in the presence and absence of the test compound. The formation of dopachrome, a colored product of the enzymatic reaction, is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm). A decrease in the rate of dopachrome formation in the presence of the compound indicates inhibition. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
Caption: Mechanism of tyrosinase inhibition and its measurement.
A Promising Alternative: 5,6-Dihydroxyindole (DHI)
5,6-Dihydroxyindole (DHI) is an intermediate in the biosynthesis of eumelanin.[9] While it is a substrate for tyrosinase rather than an inhibitor, it has garnered interest for its antioxidant properties and its role in neurobiology.[13] DHI is known to be an unstable compound that readily auto-oxidizes and polymerizes.[14] Interestingly, analogs of DHI have been shown to bind to and activate the nuclear receptor Nurr1, a critical transcription factor for the development and maintenance of dopamine-producing neurons, which are progressively lost in Parkinson's disease.[14]
Table 3: Binding Affinity of DHI Analogs to Nurr1 Ligand Binding Domain (LBD)
| Compound | Binding Affinity (K D ) | Reference |
| 5-Chloroindole | 15.0 ± 1.2 µM | [14] |
| Amodiaquine (Reference Nurr1 Agonist) | 8.0 ± 1.5 µM | [14] |
This suggests that the dihydroxyindole scaffold, which shares structural similarities with the dihydroxy-indanone core of our target compound, could be a valuable starting point for designing Nurr1 activators with neuroprotective potential.
Conclusion and Future Directions
The indanone scaffold and its dihydroxy-substituted derivatives represent a promising area for the development of novel therapeutics for neurodegenerative diseases. While direct experimental data on this compound is currently lacking in the public domain, the comparative analysis of its structural and functional analogs provides a strong rationale for its investigation.
Future research should focus on:
-
Synthesis and Characterization: The development of a robust synthetic route for this compound is the first critical step.
-
In Vitro Evaluation: The synthesized compound should be screened for its neuroprotective effects in cell-based assays (e.g., OGD/R, oxidative stress models) and for its inhibitory activity against a panel of relevant enzymes (e.g., AChE, MAO-A, MAO-B, tyrosinase).
-
Mechanism of Action Studies: Elucidating the underlying mechanisms of action, including potential effects on signaling pathways related to cell survival and inflammation, will be crucial.
-
In Vivo Efficacy: Promising candidates from in vitro studies should be advanced to animal models of neurodegenerative diseases to assess their therapeutic potential.
The data presented in this guide for related indanone derivatives and 5,6-dihydroxyindole analogs provides a solid foundation and valuable benchmarks for the future evaluation of this compound. The exploration of this and similar molecules could lead to the discovery of novel and effective treatments for debilitating neurological disorders.
References
- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of 4-amino-2',4'-dihydroxyindanone derivatives as potent inhibitors of tyrosinase and melanin biosynthesis in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5,6-Dihydroxyindole - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. In vitro and in silico studies of the inhibitory effects of some novel kojic acid derivatives on tyrosinase enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. selleckchem.com [selleckchem.com]
- 14. Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1-Indanone Derivatives in Clinical and Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-indanone derivatives, a class of compounds with significant therapeutic potential. Due to a scarcity of comprehensive clinical trial data for a range of 1-indanone derivatives, a direct meta-analysis is not currently feasible. Therefore, this guide presents a detailed overview of the extensive clinical trial data for the well-established 1-indanone derivative, Donepezil, in the context of Alzheimer's disease. This is followed by a comparative analysis of promising, novel 1-indanone derivatives at the preclinical stage, focusing on their anti-cancer and anti-inflammatory properties. This approach offers a valuable resource for understanding the clinical landscape of this compound class and for identifying promising avenues for future research and development.
Part 1: Clinical Profile of Donepezil in Alzheimer's Disease
Donepezil, a piperidine-type 1-indanone derivative, is a cornerstone in the symptomatic treatment of Alzheimer's disease. Its efficacy and safety have been established through numerous clinical trials.
Quantitative Data from Key Clinical Trials
The following table summarizes the efficacy of Donepezil in patients with mild to moderate Alzheimer's disease from a pivotal 24-week, double-blind, placebo-controlled trial.
| Efficacy Outcome | Placebo (n=162) | Donepezil (5 mg/day) (n=154) | Donepezil (10 mg/day) (n=157) |
| ADAS-Cog (Change from Baseline) | +1.82 | -0.67 | -1.06 |
| CIBIC-Plus (Mean Score at Endpoint) | 4.43 | 4.08 | 4.01 |
| MMSE (Change from Baseline) | -0.83 | +0.38 | +0.53 |
-
ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive subscale (lower scores indicate better cognitive function).
-
CIBIC-Plus: Clinician's Interview-Based Impression of Change-Plus (lower scores indicate greater improvement).
-
MMSE: Mini-Mental State Examination (higher scores indicate better cognitive function).
Experimental Protocol: Phase III Clinical Trial of Donepezil
This section outlines a typical experimental protocol for a Phase III clinical trial of Donepezil for the treatment of mild to moderate Alzheimer's disease.
Study Design: A multicenter, 24-week, randomized, double-blind, placebo-controlled, parallel-group study.
Participant Population:
-
Inclusion Criteria:
-
Male and female patients aged 50 years and older.
-
Diagnosis of probable Alzheimer's disease according to NINCDS-ADRDA criteria.
-
Mini-Mental State Examination (MMSE) score between 10 and 26.
-
History of gradual cognitive decline for at least 6 months.
-
A reliable caregiver to ensure compliance and provide information.
-
-
Exclusion Criteria:
-
Clinically significant neurological, psychiatric, or other medical conditions that could affect cognition.
-
History of significant head trauma.
-
Current use of other investigational drugs or acetylcholinesterase inhibitors.
-
Intervention:
-
Patients are randomly assigned to one of three treatment groups:
-
Donepezil 5 mg once daily.
-
Donepezil 10 mg once daily (starting with 5 mg for an initial period).
-
Placebo once daily.
-
Outcome Measures:
-
Primary Efficacy Endpoints:
-
Change from baseline in the cognitive portion of the Alzheimer's Disease Assessment Scale (ADAS-Cog).
-
Clinician's Interview-Based Impression of Change-Plus (CIBIC-Plus).
-
-
Secondary Efficacy Endpoints:
-
Change from baseline in the Mini-Mental State Examination (MMSE).
-
Change from baseline in the Clinical Dementia Rating-Sum of the Boxes (CDR-SB).
-
Patient-rated Quality of Life (QoL).
-
Safety Assessments:
-
Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
Signaling Pathway of Donepezil
Donepezil's primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), which increases the availability of acetylcholine in the synaptic cleft. Beyond this, it is thought to modulate inflammatory pathways.
Safety Operating Guide
Navigating the Disposal of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one with caution. The following personal protective equipment (PPE) should be utilized:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be inspected for integrity before use.
-
Body Protection: A laboratory coat or a chemical-resistant apron is necessary to protect against accidental splashes.
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to federal, state, and local regulations, primarily governed by the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2]
1. Waste Identification and Classification:
-
Unless confirmed to be non-hazardous by a qualified professional, all waste containing this compound, including contaminated materials like absorbent pads from spills, must be treated as hazardous chemical waste.[2][3]
2. Waste Segregation:
-
Solid Waste: Collect any solid waste, such as contaminated personal protective equipment (PPE), weighing paper, or absorbent materials, in a designated hazardous waste container.[3]
-
Liquid Waste: All liquid waste containing this compound should be collected in a separate, leak-proof container.[2][3]
-
Incompatible Materials: Avoid mixing this waste with other chemical waste streams to prevent potentially hazardous reactions. Strong oxidizing agents, strong acids, and strong bases should be kept separate.
3. Containerization and Labeling:
-
Select a container that is chemically compatible with the waste.[1][2] The container must be in good condition, free from leaks, and have a secure closure.[1][2]
-
As soon as waste accumulation begins, the container must be labeled with the words "Hazardous Waste".[1][2] The label must also include the full chemical name ("this compound"), the date accumulation started, and the specific hazards associated with the chemical.[1]
4. Storage:
-
Hazardous waste must be stored at or near the point of generation in a designated satellite accumulation area.[1][4]
-
Containers must be kept closed at all times, except when adding waste.[2][4]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in a satellite accumulation area.[2]
-
Storage time for hazardous waste in academic laboratories is generally limited.[1][5]
5. Final Disposal:
-
The disposal of hazardous waste must be handled by a licensed professional waste disposal service.[1][6] Do not attempt to dispose of this chemical down the drain or in regular trash.[7][8]
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[8]
-
Maintain meticulous records of all disposed chemical waste, including the chemical name, quantity, and date of disposal.[3]
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative limits and timelines for the management of hazardous waste in a laboratory setting, based on U.S. Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) regulations.
| Parameter | Requirement | Regulation |
| Maximum Volume in Satellite Accumulation Area | 55 gallons of hazardous waste or 1 quart of acutely hazardous waste | 40 CFR § 262.15 |
| Container Closure | Must be closed at all times except when adding or removing waste | 40 CFR § 262.15(a)(4) |
| Time Limit for Removal from Lab (Academic Labs) | Every twelve months | 40 CFR Part 262, Subpart K[5] |
| Container Labeling | Must include "Hazardous Waste" and an indication of the hazards | 40 CFR § 262.15(a)(5) |
Experimental Protocol: Spill Management
In the event of a spill of this compound, follow these steps:
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[3][8]
-
Control the Spill: For small liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[3] For solid spills, carefully sweep the material to avoid creating dust.[3]
-
Collect Waste: Place all contaminated absorbent materials, and any contaminated PPE, into a designated hazardous waste container.[3]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[3][8]
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 3. benchchem.com [benchchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. epa.gov [epa.gov]
- 6. capotchem.com [capotchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one
This guide provides immediate and essential safety and logistical information for handling 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one. The procedural guidance is designed to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following recommendations are based on the safety profiles of structurally similar compounds, including other dihydroxy and dihydro-1H-inden-1-one derivatives. A thorough risk assessment should be conducted before handling this compound.
Personal Protective Equipment (PPE)
A site-specific risk assessment is crucial for determining the appropriate level of personal protective equipment. The following table summarizes the recommended PPE for handling this compound, assuming it is a solid with potential for aerosolization and unknown toxicological properties.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling.[1][2] |
| Body Protection | Laboratory coat or chemical-resistant apron | To protect skin and clothing from contamination.[3] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when handling the powder outside of a fume hood to prevent inhalation of airborne particles.[2][3] |
| Foot Protection | Closed-toe shoes | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Engineering Controls:
-
All work with this compound should be conducted in a well-ventilated laboratory.[1]
-
Whenever possible, use a chemical fume hood, especially during procedures that may generate dust or aerosols.[4]
-
Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Prepare all necessary equipment and reagents before commencing work to minimize movement and the potential for spills.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as outlined in the table above before entering the designated handling area.
-
-
Weighing and Aliquoting:
-
If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to control dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.
-
Close the container tightly after use.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
If the solvent is volatile, ensure adequate ventilation, preferably within a fume hood.
-
-
Post-Handling Decontamination:
-
Wipe down the work area with an appropriate solvent to decontaminate surfaces.
-
Dispose of all contaminated materials as hazardous waste.
-
-
Doffing Personal Protective Equipment (PPE):
-
Remove PPE in the correct order to avoid cross-contamination. Generally, gloves are removed first, followed by the lab coat, and then eye and face protection.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect all solid waste, including contaminated PPE and weighing papers, in a clearly labeled hazardous waste container.[6]
-
-
Liquid Waste:
-
Container Management:
-
Waste containers must be kept closed except when adding waste.[6]
-
Ensure waste containers are made of a material compatible with the waste they contain.[6]
-
All hazardous waste containers must be labeled with the words "HAZARDOUS WASTE" and the chemical name and percent composition of each constituent.[6]
-
-
Final Disposal:
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
